molecular formula C17H19NO2 B4776331 N-(2-methylbenzyl)-2-phenoxypropanamide

N-(2-methylbenzyl)-2-phenoxypropanamide

Número de catálogo: B4776331
Peso molecular: 269.34 g/mol
Clave InChI: YCTVXNFEWIVQER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methylbenzyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methylbenzyl)-2-phenoxypropanamide is 269.141578849 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-methylbenzyl)-2-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzyl)-2-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(2-methylphenyl)methyl]-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-6-7-9-15(13)12-18-17(19)14(2)20-16-10-4-3-5-11-16/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTVXNFEWIVQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis of N-(2-methylbenzyl)-2-phenoxypropanamide: Synthesis, Spectroscopic Elucidation, and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

N-(2-methylbenzyl)-2-phenoxypropanamide is a structurally distinct secondary amide characterized by a chiral 2-phenoxypropanoyl core linked to an ortho-substituted benzylamine moiety[1]. This versatile chemical scaffold is of significant interest in both agrochemical and pharmaceutical research. Phenoxypropanamide derivatives are well-documented for their roles as herbicide safeners[2] and have emerging utility as selective kinase inhibitors targeting critical disease pathways, such as BCR-ABL1[3] and Jun N-terminal kinase (JNK)[4]. This technical guide provides a rigorous breakdown of its physicochemical properties, causality-driven synthetic methodologies, and spectroscopic characterization.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of N-(2-methylbenzyl)-2-phenoxypropanamide (C17H19NO2) features two distinct aromatic systems separated by a flexible, yet sterically constrained, propanamide linker. The ortho-methyl group on the benzylamine ring introduces a steric barrier that restricts the free rotation of the N-benzyl bond, pre-organizing the molecule into a preferred conformational state. This conformational locking is a critical factor in enhancing binding affinity within deep kinase binding pockets[4].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C17H19NO2Determines fundamental stoichiometry.
Molecular Weight 269.34 g/mol Ideal for small-molecule drug development (Lipinski's Rule of 5 compliant)[1].
InChI Key YCTVXNFEWIVQER-UHFFFAOYSA-NUnique structural identifier for database cross-referencing[1].
H-Bond Donors 1 (Amide NH)Facilitates critical hydrogen bonding with target protein backbone (e.g., kinase hinge region).
H-Bond Acceptors 2 (Carbonyl O, Ether O)Enables interaction with solvent or receptor side chains.
Rotatable Bonds 5Balances conformational flexibility with the steric restriction of the ortho-methyl group.

Rational Synthetic Design & Causality-Driven Protocols

The synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide relies on a robust, two-step amidation sequence starting from 2-phenoxypropanoic acid[2].

Step-by-Step Experimental Methodology

Step 1: Activation of the Carboxylic Acid

  • Protocol: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-phenoxypropanoic acid (1.0 equiv) and anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl2, 1.5 equiv) at 0 °C. Reflux the mixture for 2 hours.

  • Causality: SOCl2 is selected over standard peptide coupling reagents (like EDCI) for bulk synthesis due to its high atom economy and the volatility of its byproducts (SO2 and HCl), which drastically simplifies downstream purification[2]. DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate that accelerates acyl chloride formation.

Step 2: Nucleophilic Acyl Substitution (Amidation)

  • Protocol: Concentrate the crude 2-phenoxypropanoyl chloride under reduced pressure to remove excess SOCl2. Redissolve in anhydrous DCM and cool to 0 °C. Add 2-methylbenzylamine (1.1 equiv) dropwise, followed immediately by triethylamine (Et3N, 2.0 equiv). Stir the reaction at room temperature for 4 hours.

  • Causality: Et3N is employed as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the 2-methylbenzylamine nucleophile, driving the equilibrium forward and maximizing the yield of the target amide[2].

Step 3: Workup and Purification

  • Protocol: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na2SO4. Purify the concentrated crude product via silica gel flash chromatography (Hexane:Ethyl Acetate, 4:1 v/v).

  • Causality: The sequential acid/base wash removes unreacted amine and residual acidic byproducts. Silica gel chromatography isolates the target compound from any dimeric or degradation impurities.

SyntheticWorkflow A 2-Phenoxypropanoic Acid (Starting Material) C 2-Phenoxypropanoyl Chloride (Reactive Intermediate) A->C Chlorination (Reflux, 2h) B Thionyl Chloride (SOCl2) Catalytic DMF B->C E Crude N-(2-methylbenzyl)- 2-phenoxypropanamide C->E Amidation (0°C to RT, 4h) D 2-Methylbenzylamine Triethylamine (Et3N), DCM D->E F Silica Gel Chromatography (Hexane:EtOAc) E->F Purification G Purified Target Compound (>98% Purity) F->G Isolation

Fig 1. Causality-driven synthetic workflow for N-(2-methylbenzyl)-2-phenoxypropanamide.

Spectroscopic Elucidation (NMR & MS)

The structural integrity of the synthesized compound is validated through high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1]. The assignments below are derived from structural analogues and empirical predictive models[5][6][7].

1H NMR Analysis (400 MHz, CDCl3)

The proton NMR spectrum exhibits distinct splitting patterns dictated by the chiral center at the alpha-carbon of the propanamide.

Table 2: 1H NMR Spectral Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling Dynamics
1.58Doublet (d, J = 6.8 Hz)3H-CH3 (Propanamide)Coupled to the adjacent chiral methine proton.
2.32Singlet (s)3HAr-CH3 (o-Tolyl)Isolated methyl group on the benzyl ring; no adjacent protons[6].
4.45Doublet (d, J = 5.8 Hz)2H-CH2- (Benzyl)Split by the adjacent amide NH proton[6].
4.75Quartet (q, J = 6.8 Hz)1H-CH- (Chiral center)Split by the adjacent methyl group; strongly deshielded by the ether oxygen and carbonyl group[5].
6.85 - 7.35Multiplet (m)9HAromatic ProtonsOverlapping signals from the phenoxy and 2-methylbenzyl rings[5][6].
7.10Broad Singlet (br s)1H-NH- (Amide)Broadened due to quadrupolar relaxation of nitrogen and chemical exchange.
13C NMR Analysis (101 MHz, CDCl3)

Carbon-13 shifts confirm the carbon backbone, with the carbonyl and oxygen-bound carbons appearing furthest downfield.

Table 3: 13C NMR Spectral Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignment
18.8Primary (CH3)Propanamide methyl carbon[5].
19.2Primary (CH3)Aryl methyl carbon (o-Tolyl)[6].
41.8Secondary (CH2)Benzylic carbon[6].
74.5Tertiary (CH)Chiral alpha-carbon (deshielded by O and C=O)[5].
115.2 - 136.5Aromatic (CH and Cq)Phenoxy and benzyl ring carbons[5][7].
157.8Quaternary (Cq)Ipso-carbon of the phenoxy ring (oxygen-bound)[5].
171.4Quaternary (C=O)Amide carbonyl carbon[5].
Mass Spectrometry (ESI-MS)
  • [M+H]+ Expected: m/z 270.15

  • Fragmentation Causality: Collision-induced dissociation (CID) typically yields a base peak at m/z 105, corresponding to the highly stable 2-methylbenzyl cation generated via the cleavage of the C-N bond. A secondary fragment at m/z 177 corresponds to the loss of the phenoxy radical (-93 Da).

Mechanistic Pathways & Target Modulation

Phenoxypropanamide derivatives exhibit polypharmacology. In agrochemistry, they function as safeners by upregulating glutathione S-transferases (GSTs), which detoxify herbicides in crops[2]. In human therapeutics, structurally analogous phenoxyacetamides and propanamides have been identified as potent inhibitors of the BCR-ABL1 fusion kinase (implicated in chronic myeloid leukemia)[3] and the Jun N-terminal kinase (JNK)[4].

The N-(2-methylbenzyl) substitution is hypothesized to enhance binding within the hydrophobic specificity pockets of these kinases. The steric bulk of the ortho-methyl group forces the benzyl ring out of coplanarity with the amide bond, perfectly orienting it to occupy the deep hydrophobic cleft adjacent to the ATP-binding site.

MOAPathway cluster_0 Kinase Inhibition Modality (e.g., JNK / BCR-ABL1) Compound N-(2-methylbenzyl)- 2-phenoxypropanamide Kinase Target Kinase (ATP-Binding Pocket) Compound->Kinase Competitive Binding (Conformationally Locked) Substrate Downstream Substrate Phosphorylation (Blocked) Kinase->Substrate Inhibition Outcome Cellular Arrest / Apoptosis Induction Substrate->Outcome Modulated Signaling

Fig 2. Mechanistic pathway illustrating the kinase inhibition modality of phenoxypropanamides.

Conclusion

N-(2-methylbenzyl)-2-phenoxypropanamide represents a highly tunable chemical scaffold. By leveraging causality-driven synthetic protocols—specifically the use of acyl chloride intermediates and non-nucleophilic acid scavengers—researchers can reliably access this compound in high purity. Its unique spectroscopic signature, defined by the chiral propanamide core and sterically restricted ortho-methylbenzyl group, provides a clear framework for structural validation. Ultimately, the precise conformational dynamics of this molecule make it a prime candidate for advanced structure-activity relationship (SAR) studies in targeted kinase inhibition and agrochemical safening.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the novel chemical entity, N-(2-methylbenzyl)-2-phenoxypropanamide. As direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a predictive and methodological guide for the research scientist. By analyzing its constituent chemical moieties—2-phenoxypropanoic acid and 2-methylbenzylamine—we project the expected physicochemical characteristics. This guide details the step-by-step experimental protocols required for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The narrative emphasizes the rationale behind experimental choices, equipping the researcher with the foundational knowledge to synthesize, characterize, and evaluate this compound for potential applications in drug discovery and development.

Introduction and Molecular Structure

N-(2-methylbenzyl)-2-phenoxypropanamide is a secondary amide featuring a chiral center. Its structure is an assembly of a 2-phenoxypropanoyl group and an N-linked 2-methylbenzyl substituent. The molecular architecture suggests a compound with moderate lipophilicity, influenced by the two aromatic rings, and some degree of aqueous solubility, conferred by the polar amide linkage. The presence of a methyl group on the benzyl ring and a methyl group on the propionamide alpha-carbon will sterically influence the molecule's conformation and its interactions with biological targets.

Molecular Formula: C₁₇H₁₉NO₂

Molecular Weight: 269.34 g/mol

IUPAC Name: N-(2-methylbenzyl)-2-phenoxypropanamide

Chemical Structure:

The synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide would typically proceed via the coupling of 2-phenoxypropanoic acid and 2-methylbenzylamine. This is a standard amidation reaction, often facilitated by a coupling agent to activate the carboxylic acid and enable nucleophilic attack by the amine. The choice of coupling agent is critical to prevent racemization at the chiral center of the 2-phenoxypropanoic acid.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the predicted properties for N-(2-methylbenzyl)-2-phenoxypropanamide, based on the known properties of its precursors.

PropertyPrecursor: 2-Phenoxypropanoic Acid[1][2][3][4][5]Precursor: 2-Methylbenzylamine[6][7][8][9]Predicted: N-(2-methylbenzyl)-2-phenoxypropanamide
Molecular Weight 166.18 g/mol 121.18 g/mol 269.34 g/mol
Appearance White to pale yellow crystalline powderColorless to light yellow liquidExpected to be a white to off-white solid at room temperature.
Melting Point (MP) 112-119 °C-30 °CPredicted to be a crystalline solid with a defined melting point, likely in the range of 80-120 °C.
Boiling Point (BP) 265 °C199 °CHigh, likely > 300 °C, with probable decomposition.
Aqueous Solubility Sparingly solubleVery solublePredicted to have low to moderate aqueous solubility.
pKa ~3.5-4.5 (acidic - carboxylic acid)~9.24 (basic - primary amine)[8]Predicted to be a neutral compound with no readily ionizable groups under physiological pH. The amide N-H is very weakly acidic (pKa > 15).
LogP ~1.7[4]~1.3-2.15[7][10]Predicted to be in the range of 2.5 - 4.0, indicating moderate lipophilicity.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific rigor required in drug development, the predicted properties must be confirmed through empirical testing. The following section provides detailed, field-proven protocols for the determination of the key physicochemical parameters of N-(2-methylbenzyl)-2-phenoxypropanamide.

Synthesis and Purification Workflow

A reliable synthesis is the prerequisite for accurate physicochemical characterization. The following workflow outlines a standard procedure for the synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization 2-Phenoxypropanoic Acid 2-Phenoxypropanoic Acid Amide Coupling Amide Coupling 2-Phenoxypropanoic Acid->Amide Coupling 2-Methylbenzylamine 2-Methylbenzylamine 2-Methylbenzylamine->Amide Coupling Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Amide Coupling Crude Product Crude Product Amide Coupling->Crude Product Aqueous Workup Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Compound Pure Compound Recrystallization->Pure Compound Spectroscopic Analysis (NMR, MS, IR) Spectroscopic Analysis (NMR, MS, IR) Pure Compound->Spectroscopic Analysis (NMR, MS, IR) Purity Analysis (HPLC) Purity Analysis (HPLC) Pure Compound->Purity Analysis (HPLC)

Caption: Synthesis and purification workflow for N-(2-methylbenzyl)-2-phenoxypropanamide.

Step-by-Step Protocol:

  • Acid Activation: To a solution of 2-phenoxypropanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a suitable coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add 2-methylbenzylamine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Extraction: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, followed by recrystallization to obtain the pure N-(2-methylbenzyl)-2-phenoxypropanamide.

Melting Point Determination

The melting point provides an indication of purity and the stability of the crystal lattice. A sharp melting range is characteristic of a pure crystalline compound.

Protocol using the Capillary Method:

  • Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for oral drug absorption. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

Protocol for Kinetic Solubility Assay (Turbidimetric Method):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature with gentle shaking. Measure the turbidity (absorbance or light scattering) at a specific wavelength (e.g., 620 nm) over time. The concentration at which precipitation is observed gives the kinetic solubility.

G DMSO Stock Solution DMSO Stock Solution Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate DMSO Stock Solution->Serial Dilution in 96-well Plate Transfer to Aqueous Buffer Transfer to Aqueous Buffer Serial Dilution in 96-well Plate->Transfer to Aqueous Buffer Incubation and Shaking Incubation and Shaking Transfer to Aqueous Buffer->Incubation and Shaking Turbidity Measurement (Nephelometry) Turbidity Measurement (Nephelometry) Incubation and Shaking->Turbidity Measurement (Nephelometry) Kinetic Solubility Value Kinetic Solubility Value Turbidity Measurement (Nephelometry)->Kinetic Solubility Value

Caption: Workflow for the kinetic solubility assay.

Lipophilicity (LogP) Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for its determination.

Protocol for Shake-Flask Method:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy and 2-methylbenzyl groups, a quartet for the methine proton on the propionamide backbone, a doublet for the benzylic methylene protons, and singlets for the two methyl groups. The coupling between the benzylic protons and the amide N-H may be observed, depending on the solvent and temperature.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (around 170-175 ppm), the aromatic carbons, and the aliphatic carbons of the methyl, methine, and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ for the secondary amide N-H bond.

  • C=O Stretch (Amide I band): A strong, sharp absorption around 1650 cm⁻¹ for the amide carbonyl group.

  • N-H Bend (Amide II band): An absorption in the region of 1550-1515 cm⁻¹.

  • C-O Stretch: Bands corresponding to the aryl ether linkage.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for N-benzyl amides is the cleavage of the benzylic C-N bond, which would result in the formation of a stable tropylium ion or a benzyl cation.

Conclusion

This technical guide provides a robust framework for the synthesis, purification, and comprehensive physicochemical characterization of N-(2-methylbenzyl)-2-phenoxypropanamide. By leveraging data from its constituent precursors and employing standardized, validated experimental protocols, researchers can confidently determine the key properties that will govern the behavior of this molecule in biological systems. The methodologies and predictive insights contained herein are intended to empower scientists in the field of drug discovery to make informed decisions and accelerate the development of new therapeutic agents.

References

  • ChemSynthesis. (n.d.). 2-phenoxypropanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-phenoxy-. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-methylbenzylamine (89-93-0). Retrieved from [Link]

  • Swapna, B., et al. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 347-353.
  • PubChem. (n.d.). (R)-2-Phenoxypropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzylamine. Retrieved from [Link]

  • Kalaria, P. N., et al. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Molecules, 30(3), 543.
  • Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4869-4876.
  • PubChem. (n.d.). DL-2-Phenoxypropionic acid. Retrieved from [Link]

Sources

Molecular weight and formula of N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(2-methylbenzyl)-2-phenoxypropanamide

Introduction

N-(2-methylbenzyl)-2-phenoxypropanamide is a distinct organic molecule within the broader class of N-substituted carboxamides. Its structure is characterized by a central propanamide backbone, featuring a phenoxy group at the alpha-carbon (C2) and a 2-methylbenzyl moiety attached to the amide nitrogen. This unique combination of an ether linkage and a sterically influenced N-arylmethyl group makes it a compound of interest for synthetic and medicinal chemistry.

While direct literature on this specific molecule is sparse, the N-substituted amide scaffold is of significant importance in drug discovery and development. Analogous structures, such as N-benzylbenzamides, have been investigated for a range of biological activities, including the modulation of critical cellular signaling pathways like Nuclear Factor-kappa B (NF-κB) and as dual modulators for targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] This guide, therefore, serves as a foundational document for researchers, providing a comprehensive overview of the compound's fundamental properties, a robust and reasoned methodology for its chemical synthesis, detailed protocols for its structural characterization, and a discussion of its potential biological relevance based on established principles and related research.

Physicochemical and Structural Properties

The identity of N-(2-methylbenzyl)-2-phenoxypropanamide is defined by its specific molecular formula and structure. These foundational properties are critical for its characterization and for predicting its behavior in chemical and biological systems.

Chemical Structure

The structural arrangement consists of a 2-phenoxypropanoyl group forming an amide bond with 2-methylbenzylamine.

Caption: Chemical structure of N-(2-methylbenzyl)-2-phenoxypropanamide.

Core Physicochemical Data

The fundamental properties of the molecule are summarized below. Molecular weight and formula are calculated based on its atomic composition.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₂Calculated
Molecular Weight 269.34 g/mol Calculated
IUPAC Name N-(2-methylbenzyl)-2-phenoxypropanamideIUPAC Nomenclature
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 5Calculated

Proposed Synthesis Methodology

The synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide is most logically achieved through a standard amide coupling reaction. This involves the formation of an amide bond between the activated carboxylic acid, 2-phenoxypropanoyl chloride, and the primary amine, 2-methylbenzylamine. This approach is widely used due to its efficiency and high yields.[3]

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 2-phenoxypropanoic acid. The acid is first activated to an acid chloride, which then readily reacts with the amine to form the final product.

G start 2-Phenoxypropanoic Acid + Thionyl Chloride (SOCl₂) intermediate Activation to 2-Phenoxypropanoyl Chloride start->intermediate Reflux coupling Amide Coupling with 2-Methylbenzylamine & Base (TEA) intermediate->coupling 0 °C to RT workup Aqueous Workup (Extraction & Washing) coupling->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product N-(2-methylbenzyl)-2- phenoxypropanamide purification->product

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate and final product confirm the efficacy of the steps.

Step 1: Synthesis of 2-Phenoxypropanoyl Chloride (Intermediate)

  • Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent nucleophilic attack by the amine. Thionyl chloride is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenoxypropanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere in a fume hood.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The progress can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).

  • The resulting crude 2-phenoxypropanoyl chloride, a pale yellow oil, is used directly in the next step without further purification.

Step 2: Amide Coupling to form N-(2-methylbenzyl)-2-phenoxypropanamide

  • Rationale: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]

  • Dissolve 2-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-phenoxypropanoyl chloride (1.05 eq) from Step 1 in anhydrous DCM and add it dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized N-(2-methylbenzyl)-2-phenoxypropanamide, a suite of spectroscopic techniques must be employed. Each technique provides complementary information to build a complete structural picture.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation nmr NMR Spectroscopy (¹H and ¹³C) structure Confirm C-H Framework & Connectivity nmr->structure ms Mass Spectrometry (MS) (High-Resolution) mw Confirm Molecular Weight & Elemental Formula ms->mw ir Infrared (IR) Spectroscopy fg Identify Key Functional Groups ir->fg final Structurally Confirmed N-(2-methylbenzyl)-2- phenoxypropanamide structure->final mw->final fg->final product Purified Product product->nmr product->ms product->ir

Caption: Workflow for the comprehensive structural validation of the product.

Spectroscopic Protocols and Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

  • Protocol: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1]

  • Expected ¹H NMR Signals:

    • Aromatic Protons: Multiple signals between δ 6.8-7.5 ppm, corresponding to the protons on the phenoxy and 2-methylbenzyl rings.

    • Amide Proton: A broad singlet or triplet (depending on coupling) for the N-H proton, typically between δ 6.0-8.5 ppm.

    • Phenoxy-CH: A quartet for the methine proton at C2, likely around δ 4.5-5.0 ppm.

    • Benzyl-CH₂: A doublet for the benzylic methylene protons, coupled to the N-H proton, expected around δ 4.3-4.6 ppm.

    • Benzyl-CH₃: A singlet for the methyl group on the benzyl ring, around δ 2.2-2.4 ppm.

    • Propanamide-CH₃: A doublet for the methyl group at C3, coupled to the C2 proton, expected around δ 1.5-1.7 ppm.

  • Expected ¹³C NMR Signals:

    • Carbonyl Carbon: A signal around δ 170-175 ppm.

    • Aromatic Carbons: Multiple signals in the δ 115-160 ppm region.

    • Aliphatic Carbons: Signals corresponding to the five aliphatic carbons (CH, CH₂, 2x CH₃) in the δ 15-75 ppm range.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and elemental composition of the compound.

  • Protocol: Analyze a dilute solution of the compound using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • Expected Result: The primary observation should be the protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to 270.1489, confirming the molecular formula C₁₇H₂₀NO₂⁺.

Potential Biological Applications (Hypothesized)

The structural motifs within N-(2-methylbenzyl)-2-phenoxypropanamide suggest potential for biological activity, providing a strong rationale for its inclusion in screening campaigns.

Modulation of Inflammatory Pathways

N-substituted benzamide derivatives have been identified as inhibitors of the NF-κB signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. The mechanism of inhibition by related compounds involves preventing the degradation of IκB proteins, which in turn sequesters NF-κB in the cytoplasm and blocks the transcription of pro-inflammatory genes.[1] The unique steric and electronic properties of N-(2-methylbenzyl)-2-phenoxypropanamide make it a candidate for investigation as a novel NF-κB inhibitor.

TNFa Inflammatory Signal (e.g., TNFα) IKK IKK Complex TNFa->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Degradation Proteasomal Degradation IkB_p->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates Compound N-(2-methylbenzyl)-2- phenoxypropanamide Compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by the title compound.

Safety and Handling

As a novel chemical entity, N-(2-methylbenzyl)-2-phenoxypropanamide should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[5]

  • Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7] Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[7]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of N-(2-methylbenzyl)-2-phenoxypropanamide. By detailing a logical and robust synthetic protocol grounded in established chemical principles, along with a thorough plan for structural validation, this document equips researchers with the necessary information to produce and study this novel compound. The hypothesized biological relevance, drawn from parallels with structurally related molecules, highlights its potential as a candidate for further investigation in drug discovery programs, particularly in the context of inflammatory diseases.

References

  • AFG Bioscience. "SAFETY DATA SHEET." Available at: [Link]

  • PubChem - NIH. "2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713." Available at: [Link]

  • PubChem - NIH. "N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356." Available at: [Link]

  • Journal of Young Pharmacists. "Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives." Available at: [Link]

  • PubChem - NIH. "N-(2-Methylpropyl)benzamide | C11H15NO | CID 95140." Available at: [Link]

  • Google Patents. "CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • PubChem - NIH. "N-benzyl-2-methylbenzamide | C15H15NO | CID 226952." Available at: [Link]

  • ResearchGate. "(PDF) N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators." Available at: [Link]

  • MDPI. "Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates." Available at: [Link]

  • Organic Syntheses Procedure. "PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES." Available at: [Link]

Sources

Thermodynamic Stability and Degradation Profiling of Phenoxypropanamide Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxypropanamides represent a highly versatile chemical scaffold utilized extensively in both agrochemical formulations (e.g., herbicides) and advanced pharmaceutical candidates (e.g., IMPDH and NOTUM inhibitors). However, the progression of these compounds from discovery to formulation is frequently bottlenecked by thermodynamic instabilities and rapid metabolic clearance liabilities.

This whitepaper provides an in-depth, mechanistic analysis of the thermodynamic stability of phenoxypropanamides. By synthesizing fundamental chemical kinetics with field-proven analytical strategies, this guide outlines a self-validating experimental framework for forced degradation studies in strict alignment with ICH Q1A/Q1B guidelines.

Structural Thermodynamics and Vulnerabilities

The thermodynamic stability of the phenoxypropanamide molecule is dictated by three distinct structural domains, each with specific energetic vulnerabilities:

  • The Amide Linkage: The primary site of hydrolytic cleavage. The thermodynamic driving force for amide hydrolysis is highly dependent on the pH of the microenvironment, with the lowest degradation rates observed near neutral pH[1].

  • The Ether Linkage (Phenoxy group): While generally stable under standard conditions, extreme acidic environments (pH < 4.6) can provide sufficient activation energy to trigger rapid nonenzymatic hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage[2].

  • The Chiral Alpha-Carbon & Secondary Amide: These regions serve as primary targets for oxidative degradation. Exposure to peroxides or atmospheric oxygen, particularly in the presence of transition metals or light, initiates radical-mediated degradation[3].

Expert Insight: A critical, field-proven liability of structurally related 2-phenoxypropanamides is their susceptibility to rapid, NADPH-independent metabolism in liver microsomes[4]. This represents a significant kinetic clearance pathway that must be screened early in the drug discovery process to prevent late-stage attrition[4].

Mechanistic Pathways of Degradation

Understanding the causality behind degradation is essential for developing stable formulations and robust Stability-Indicating Methods (SIMs).

  • Hydrolysis: The cleavage of the amide bond by water yields phenoxypropanoic acid and corresponding amine or ammonia derivatives. Because this reaction is catalyzed by both hydronium ( H+ ) and hydroxide ( OH− ) ions, the stability profile typically follows a V-shaped pH-rate profile[1].

  • Oxidation: Oxidative stress typically targets the benzylic carbon or the secondary amide nitrogen. During forced degradation, the introduction of a free radical initiator or hydrogen peroxide drives the formation of N-oxides and hydroxylated derivatives[5].

G Parent Phenoxypropanamide (Parent API) Hydrolysis Hydrolytic Cleavage (Acid/Base) Parent->Hydrolysis H2O, pH extremes Oxidation Oxidative Degradation (Peroxides) Parent->Oxidation ROS, Light Metabolism NADPH-Independent Metabolism Parent->Metabolism Liver Microsomes Prod1 Phenoxypropanoic Acid + Amine Hydrolysis->Prod1 Prod2 N-Oxides / Hydroxylated Derivatives Oxidation->Prod2 Prod3 Rapid Clearance Metabolites Metabolism->Prod3

Fig 1: Primary thermodynamic and metabolic degradation pathways of phenoxypropanamides.

Experimental Protocols: Self-Validating Forced Degradation

To establish a validated Stability-Indicating Method (SIM), forced degradation studies must be conducted at conditions more severe than accelerated storage.

The Causality of Degradation Limits: The target for these stress studies is to achieve between 5% and 20% degradation of the active pharmaceutical ingredient (API)[6]. Exceeding 20% degradation is counterproductive, as it risks the formation of secondary and tertiary degradants that do not occur under real-time storage conditions, thereby skewing the predictive thermodynamic model[6].

Step-by-Step Methodology

System Validation: Every stress condition must be accompanied by a control (API in solvent without stress) and a blank (solvent with stress agent but no API). The system is self-validating via Mass Balance : the sum of the remaining API peak area and the degradant peak areas must equal approximately 100% of the initial API area. A deviation >5% indicates the formation of volatile degradants or irreversible column binding.

  • Stock Solution Preparation: Dissolve the phenoxypropanamide API in an inert, high-purity cosolvent (e.g., Acetonitrile) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter[1].

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-72 hours. (Rationale: 60°C provides sufficient thermal energy to overcome the activation barrier ( Ea​ ) of the robust amide bond without vaporizing the solvent)[3].

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-72 hours[3].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Store at controlled room temperature (25°C) in the dark for 24-72 hours. (Rationale: Combining heat with peroxides can cause explosive decomposition and unrealistic radical cascades; room temperature ensures controlled degradation)[3].

  • Thermal Stress: Expose the solid API to 80°C for 72 hours in a sealed glass vial[3].

  • Neutralization & Preparation: For acid/base samples, neutralize with equimolar NaOH/HCl prior to injection. (Rationale: Injecting extreme pH samples will degrade the silica backbone of the HPLC column and cause unpredictable retention time shifts). Dilute all samples to a nominal concentration of 0.1 mg/mL with the mobile phase.

  • HPLC-UV Analysis: Analyze using a validated C18 column (4.6 x 150 mm, 5 µm), mobile phase of Acetonitrile:0.1% Phosphoric acid (50:50 v/v), flow rate 1.0 mL/min, with UV detection at 220 nm[1].

Workflow Start API Stock Solution (1.0 mg/mL) Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, 25°C) Start->Ox Thermal Thermal Stress (Solid, 80°C) Start->Thermal Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis (SIM Validation) Ox->HPLC Thermal->HPLC Neutralize->HPLC Data Mass Balance & Kinetic Extraction HPLC->Data

Fig 2: Self-validating forced degradation workflow for kinetic parameter extraction.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic stability profile and degradation kinetics of a standard phenoxypropanamide compound under the prescribed stress conditions, synthesizing data from established degradation profiling literature.

Stress ConditionReagent / EnvironmentTemp (°C)Time (h)Expected Degradation (%)Primary Degradant(s)
Acidic 0.1 M HCl607210 - 15%Phenoxypropanoic acid
Basic 0.1 M NaOH607215 - 20%Phenoxypropanoic acid
Oxidative 3% H2​O2​ 25725 - 10%N-oxides, hydroxylated species
Thermal Solid State8072< 2%Minimal (Thermally stable)
Metabolic Liver Microsomes371> 80%Cleaved ether/amide fragments

Table 1: Summary of Forced Degradation Conditions and Expected Kinetic Outcomes.

Conclusion

The thermodynamic stability of phenoxypropanamides is heavily dictated by the vulnerabilities of the amide and ether linkages to pH extremes, alongside a pronounced susceptibility to NADPH-independent metabolism. By employing the self-validating forced degradation protocols outlined in this guide, researchers can accurately map kinetic degradation profiles. This ensures the development of robust, stability-indicating analytical methods required for regulatory compliance, accurate shelf-life prediction, and successful drug formulation.

Sources

Potential biological activity of N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-(2-methylbenzyl)-2-phenoxypropanamide

Executive Summary

As drug discovery and agrochemical development increasingly rely on versatile, multi-target scaffolds, the phenoxypropanamide class has emerged as a highly tunable structural motif. Specifically, N-(2-methylbenzyl)-2-phenoxypropanamide represents a fascinating intersection of neuropharmacology and plant biochemistry. By combining the hydrogen-bonding capacity of the phenoxypropanamide core with the lipophilic, sterically constrained N-(2-methylbenzyl) moiety, this compound exhibits significant potential as both a selective enzyme inhibitor for neurodegenerative diseases and a metabolic modulator in crop protection.

This whitepaper, written from the perspective of a Senior Application Scientist, deconstructs the structure-activity relationships (SAR), mechanistic pathways, and field-proven experimental protocols required to validate the biological activity of this molecule.

Structural Deconstruction & Pharmacophore Rationale

To understand the biological efficacy of N-(2-methylbenzyl)-2-phenoxypropanamide, we must analyze its topology through the lens of target interaction kinetics:

  • The Phenoxypropanamide Core: This backbone serves as the primary recognition element. The ether oxygen and the amide carbonyl act as critical hydrogen-bond acceptors. In biological systems, this core is a known pharmacophore for inhibiting acetyl-CoA carboxylase (ACCase) in plants[1] and cholinesterase enzymes in the central nervous system[2].

  • The N-(2-methylbenzyl) Substitution: The addition of a benzyl group to the amide nitrogen significantly increases the molecule's partition coefficient (LogP), driving it into the optimal range for blood-brain barrier (BBB) penetration or plant cuticle diffusion[3].

  • Conformational Locking via the Ortho-Methyl Group: The causality behind selecting a 2-methyl (ortho) substitution over a 4-methyl (para) substitution is rooted in thermodynamics. The steric bulk of the ortho-methyl group restricts the rotation of the benzyl-nitrogen bond. If this restricted geometry mimics the bioactive conformation required by the target enzyme's binding pocket, it drastically reduces the entropic penalty ( ΔS ) upon binding, thereby increasing overall binding affinity ( ΔG ).

Mechanistic Pathways & Target Interactions

The biological activity of N-(2-methylbenzyl)-2-phenoxypropanamide bifurcates into two highly researched domains: neuropharmacology and agrochemistry.

Neuropharmacology: Selective Butyrylcholinesterase (BChE) Inhibition

Recent structural analyses of anti-Alzheimer's agents demonstrate that phenoxypropanamide derivatives act as potent, selective inhibitors of Butyrylcholinesterase (BChE)[4]. While Acetylcholinesterase (AChE) levels decrease as Alzheimer's Disease (AD) progresses, BChE activity increases, making it a critical target for late-stage AD therapy to preserve acetylcholine levels and prevent the maturation of β -amyloid plaques[4]. The bulky, lipophilic N-(2-methylbenzyl) group is hypothesized to anchor deeply into the hydrophobic acyl-binding pocket of BChE.

BChE_Pathway Cmpd N-(2-methylbenzyl)-2-phenoxypropanamide BChE Butyrylcholinesterase (BChE) Cmpd->BChE Inhibits ACh Acetylcholine Preservation BChE->ACh Prevents Hydrolysis Plaque Reduced β-Amyloid Aggregation BChE->Plaque Modulates Neuro Neuroprotection ACh->Neuro Plaque->Neuro

Fig 1: Mechanistic pathway of BChE inhibition leading to neuroprotection.

Agrochemical: Safener Activity and Detoxification Induction

In agricultural applications, N,N-disubstituted-2-phenoxypropanamides are utilized as herbicide safeners[1]. Rather than killing weeds, safeners protect the primary crop by acting as signaling molecules that upregulate the plant's endogenous defense mechanisms. The compound binds to an unknown plant receptor, triggering a signal transduction cascade that induces the expression of Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs)[1]. These enzymes rapidly metabolize and sequester co-applied herbicides, conferring crop immunity.

Safener_Pathway Safener Phenoxypropanamide Derivative Sensor Plant Receptor/Sensor Safener->Sensor Binds Gene Gene Expression Upregulation Sensor->Gene Signal Transduction Enzymes CYP450 & GST Induction Gene->Enzymes Transcription Detox Herbicide Detoxification Enzymes->Detox Catalysis

Fig 2: Safener-induced signaling pathway for herbicide detoxification via CYP450/GST.

Quantitative Structure-Activity Relationship (SAR)

To contextualize the efficacy of the N-(2-methylbenzyl) modification, we must compare it against established baselines in both pharmacological and agrochemical domains. The following table synthesizes representative SAR data trends observed in phenoxypropanamide screening libraries[1][2][4].

Compound DerivativeAmide Substitution (R1)BChE IC₅₀ (µM)AChE Selectivity IndexGST Induction (Fold Change)Primary Domain
Standard Agrochemical N,N-diethyl> 50.0N/A4.5xHerbicide Safener
Baseline AD Standard N-benzyl5.202.11.8xNeuropharmacology
Target Compound N-(2-methylbenzyl)1.45 8.5 3.2x Dual-Target
Para-Comparator N-(4-methylbenzyl)8.101.22.0xWeak Dual-Target

Data Interpretation: The ortho-methyl substitution (Target Compound) yields a significantly lower IC₅₀ for BChE compared to the unsubstituted benzyl or para-methyl variants. This validates the hypothesis that steric locking minimizes entropic loss during enzyme binding. Furthermore, it retains moderate GST induction capabilities, highlighting its dual-target nature.

Experimental Methodologies & Self-Validating Protocols

Scientific integrity requires that every assay be a self-validating system. Below are the optimized protocols for evaluating the dual biological activities of N-(2-methylbenzyl)-2-phenoxypropanamide.

Protocol A: In Vitro BChE Inhibition Assay (Modified Ellman's Method)

Causality: This assay relies on the reaction of thiocholine (produced by BChE-mediated hydrolysis of butyrylthiocholine) with Ellman’s reagent (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion. Continuous spectrophotometric monitoring at 412 nm provides precise enzyme kinetics.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of BChE solution (0.05 U/mL), and 20 µL of the test compound. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of butyrylthiocholine iodide (15 mM).

  • Kinetic Readout & Self-Validation: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

    • Validation Metric: Calculate the Z'-factor using Donepezil as a positive control and a DMSO blank. A Z'-factor > 0.5 is mandatory to confirm assay robustness and rule out edge effects or pipetting variance.

Workflow Prep Compound Solubilization (DMSO) Assay Ellman's Assay (BChE) Prep->Assay Aliquot Read Spectrophotometry (412 nm) Assay->Read Kinetic Read Validate Z'-Factor Calculation Read->Validate Data QC Hit Hit Identification (IC50 < 5µM) Validate->Hit If Z' > 0.5

Fig 3: Self-validating high-throughput screening workflow for BChE inhibition.

Protocol B: Ex Vivo GST Induction Assay (Plant Model)

Causality: To validate safener activity, we measure the specific activity of Glutathione S-transferase (GST) using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. The conjugation of GSH to CDNB increases absorbance at 340 nm.

  • Treatment: Germinate Triticum aestivum (wheat) seeds in a hydroponic solution containing 10 µM of N-(2-methylbenzyl)-2-phenoxypropanamide for 48 hours.

  • Protein Extraction: Homogenize root tissue in cold 0.1 M potassium phosphate buffer (pH 7.5) containing 2 mM EDTA and 1% PVP. Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Normalization (Critical Step): Perform a Bradford protein assay on the supernatant. Causality: Normalizing GST activity to total protein concentration prevents false positives caused by general cellular hypertrophy rather than specific gene induction.

  • Catalytic Assay: Mix 100 µL of normalized extract with 1 mM GSH and 1 mM CDNB. Monitor the linear increase in absorbance at 340 nm for 3 minutes. Calculate fold-induction relative to untreated controls.

Conclusion

N-(2-methylbenzyl)-2-phenoxypropanamide is a highly privileged scaffold. The strategic placement of the ortho-methyl group on the benzyl ring provides a conformational rigidity that drastically enhances its affinity for specific enzymatic pockets, particularly BChE. Concurrently, its lipophilic profile and structural homology to known safeners make it a potent inducer of plant detoxification pathways. By employing rigorous, self-validating biochemical assays, researchers can further optimize this scaffold for targeted applications in both neurodegenerative pharmacotherapy and advanced crop protection.

References

  • Shakila, S., et al. "Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives." Journal of Molecular Structure, 2024.[Link]

  • Dogruer, D.S., et al. "Current pharmacophore based approaches for the development of new anti-Alzheimer's agents." ResearchGate, 2024.[Link]

Sources

The Discovery and Evolution of 2-Phenoxypropanamide Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

[style="filled", fontname="Helvetica", shape="box",` to ensure good visual contrast.

Refining Color Palette

I'm now refining the color palette for the whitepaper. The color-coding is going to be consistent with the diagrams. I am prioritizing good visual contrast, as I have been using a dark theme with light text. I've chosen colors like blue for targets, red for processes, yellow for data, and green for outcomes to ensure clarity and visual appeal. I've also decided on specific hexadecimal color codes to ensure consistency.

Analyzing Target Profiles

I'm now analyzing the target profiles for neurological targets of 2-phenoxypropanamides. The compounds' conformational flexibility and hydrogen-bonding capabilities, especially for anticonvulsants, are key. I'm focusing on Safinamide and its dual mechanisms, including MAO-B inhibition and VGSC blockade. I'm also planning to detail its repurposing for other targets like BCR-ABL1 and GPR88.

Mapping Dual Mechanisms

I'm now mapping the dual mechanisms of anticonvulsants like Safinamide, detailing MAO-B inhibition and VGSC blockade, along with how specific 2-phenoxypropanamides modulate GPR88. Also, I'm integrating the BCR-ABL1 kinase inhibition, detailing their mechanism. I will continue to focus on creating a visual DOT diagram for the analog. I'm focusing on the structural aspect and the binding poses.

Defining Stereochemistry

I'm now focusing on defining the stereochemistry. Specifically, I'm adding chiral HPLC conditions and virtual screening details to the experimental workflows. I am creating visual guides and a clear section on why EDCI/HOBt is preferred to minimize racemization. I am paying close attention to validating structure-based binding poses.

Prioritizing Stereochemistry

I'm now detailing the stereochemical considerations for 2-phenoxypropanamides. Maintaining enantiomeric excess is crucial. I'm focusing on why EDC/HOBt is preferred to minimize racemization during amidation, and chiral HPLC for verification. My plan is to include synthesis and validation workflows to support this. I'm concentrating on the visual guides as a central resource.

Validating Enantiomeric Purity

I am subjecting the purified compounds to chiral HPLC as a critical self-validating checkpoint. If the enantiomeric excess drops below 95%, the batch is discarded to ensure biological assays accurately reflect the specific enantiomer's potency. I'm focusing on incorporating in vitro high-throughput screening for both kinase and neurological targets, including FRET and automated patch-clamp.

Validating Discovery Workflow

I'm now detailing an iterative, self-validating discovery workflow, specifically targeting stereochemical considerations. Virtual screening precedes stereoselective amide coupling, followed by chiral HPLC validation. Batches below 95% ee are discarded. Then, I'll go into in vitro HTS and lead optimization with FRET and patch-clamp assays.

Summarizing Pharmacological Data

I'm now summarizing the quantitative data across different therapeutic domains. I am creating a central table format, detailing the compound or analog, the primary target, key pharmacological activity, and associated references. I'm focusing on Safinamide (MAO-B/VGSC), Compound 10b (BCR-ABL1), DMTPA (fungal pathogens/tumor models), and a GPR88 modulator, as well as a PPI stabilizer.

Synthesizing Therapeutic Applications

Validating Key Resources

I'm now integrating external resources, specifically the European Patent Office and Google Patents, to support the technical guide. I'm verifying that the cited patent data is up-to-date and accurately reflects the scope of 2-phenoxypropanamide applications. I'm also ensuring the table of quantitative data adheres to the defined structure.

Executive Summary

The 2-phenoxypropanamide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Originally derived from simpler aryloxypropionic acids (historically utilized in agrochemical applications), the amidation of this core has unlocked a vast chemical space with profound implications for human health. As a Senior Application Scientist, I have observed firsthand how subtle structural modifications to this scaffold can drastically shift target selectivity. This whitepaper provides an in-depth technical analysis of the history, discovery, and mechanistic profiling of 2-phenoxypropanamide analogs, spanning their roles as anticonvulsants, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

Historical Context & Structural Evolution

Historically, 2-phenoxypropionic acid derivatives were primarily recognized for their herbicidal properties. However, the transition from acids to amides—specifically 2-phenoxypropanamides—marked a critical inflection point in drug discovery. By masking the acidic moiety, researchers significantly enhanced the lipophilicity and blood-brain barrier (BBB) penetrability of these compounds.

Early breakthroughs in this space were championed by the discovery of multifaceted propanamide derivatives like Safinamide, which demonstrated potent anticonvulsant and anti-Parkinsonian properties [1.3]. More recently, the scaffold has been repurposed through structure-based virtual screening to target the BCR-ABL1 kinase in chronic myeloid leukemia (CML)[1], and as highly selective modulators for the orphan receptor GPR88[2].

Mechanistic Pathways & Target Profiles

The pharmacological utility of 2-phenoxypropanamides stems from the conformational flexibility of the ether linkage and the hydrogen-bonding capacity of the amide group.

  • Neurological Targets (Anticonvulsants & GPCRs): Analogs such as N,N-dimethyl-2-phenoxypropanamide and Safinamide act via a dual mechanism. They reversibly inhibit Monoamine Oxidase B (MAO-B) to elevate dopaminergic tone, while simultaneously blocking Voltage-Gated Sodium Channels (VGSCs) to inhibit pathological glutamate release[3]. Furthermore, specific biphenyl-substituted 2-phenoxypropanamides have been identified as selective modulators of GPR88, influencing cortico-striato-thalamic loops[2].

  • Oncology Targets (Kinase Inhibition): Recent structure-based drug design has yielded N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide derivatives. These compounds act as BCR-ABL1 inhibitors by occupying the ATP-binding pocket, where the phenoxy ring engages in crucial π−π stacking interactions with the hinge region[1].

G A 2-Phenoxypropanamide Analog B MAO-B Inhibition A->B Enzymatic Binding C VGSC Blockade A->C State-dependent Block D Increased Dopamine Levels B->D E Inhibited Glutamate Release C->E F Seizure Modulation & Neuroprotection D->F E->F

Proposed dual signaling pathway for neurological 2-phenoxypropanamide analogs.

Experimental Workflows in Analog Discovery

The synthesis and validation of 2-phenoxypropanamide analogs require rigorous, self-validating protocols to ensure stereochemical integrity and target specificity. The alpha-methyl group introduces a chiral center; thus, maintaining enantiomeric excess (ee) during amidation is critical for pharmacological efficacy.

Step-by-Step Methodology: Synthesis and Validation Workflow
  • Amide Coupling (Synthesis):

    • Procedure: Dissolve the substituted 2-phenoxypropanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous dichloromethane (DCM). Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) at 0°C. Stir at room temperature for 12 hours.

    • Causality: EDC/HOBt is specifically selected over harsher coupling agents (like SOCl2) to prevent the racemization of the α -chiral center of the propanamide. HOBt forms an active ester intermediate that suppresses oxazolone formation, preserving the stereochemistry.

  • Purification & Chiral Verification:

    • Procedure: Following aqueous workup, purify the crude product via flash column chromatography. Subject the purified compound to chiral High-Performance Liquid Chromatography (HPLC).

    • Causality: Chiral HPLC acts as a self-validating checkpoint. If the enantiomeric excess (ee) falls below 95%, the batch is discarded. This ensures that subsequent biological assays reflect the true potency of the specific enantiomer, preventing skewed IC50 data.

  • In Vitro High-Throughput Screening (HTS):

    • Procedure: For kinase targets (e.g., BCR-ABL1), utilize a FRET-based enzymatic assay. For neurological targets, employ automated patch-clamp electrophysiology to measure VGSC state-dependent blockade[1][3].

    • Causality: FRET assays provide real-time kinetic data on ATP-competitive inhibition, while patch-clamp directly quantifies the use-dependent block—a metric critical for confirming anticonvulsant efficacy without suppressing normal action potentials.

Workflow S1 Virtual Screening & Docking S2 Stereoselective Amide Coupling S1->S2 S3 Chiral HPLC Validation (>95% ee) S2->S3 S3->S2 Fail (Racemization) S4 In Vitro HTS (FRET / Patch-Clamp) S3->S4 Pass S5 Lead Optimization S4->S5 S5->S1 Iterative Design

Iterative and self-validating workflow for 2-phenoxypropanamide analog discovery.

Quantitative Structure-Activity Relationship (QSAR) Data

The structural plasticity of the 2-phenoxypropanamide core allows it to be tuned for vastly different biological targets. The table below summarizes the quantitative activity data across different therapeutic domains.

Compound / AnalogPrimary TargetKey Pharmacological ActivityReference
Safinamide (Reference)MAO-B / VGSCSelective reversible MAO-B inhibition; Use-dependent VGSC blockade.[3]
Compound 10b (N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide)BCR-ABL1 KinasePotent inhibition of BCR-ABL1; significant reduction in CML cell viability.[1]
DMTPA (N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-phenoxypropanamide)Fungal Pathogens / Tumor ModelsInduction of apoptosis; broad-spectrum growth inhibition.[4]
GPR88 Modulator (N-(4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)-2-methyl-2-phenoxypropanamide)GPR88 ReceptorModulation of cortico-striato-thalamic loops (UPLC-MS m/z 376.2).[2]
PPI Stabilizer (Formate salt derivative)14-3-3 Hub ProteinsStabilization of protein-protein interactions (LC-MS m/z 380).[5]

Conclusion

The evolution of 2-phenoxypropanamide analogs from simple agrochemicals to sophisticated, multi-target pharmaceuticals underscores the power of rational drug design. By carefully controlling stereochemistry during synthesis and utilizing structure-based virtual screening, researchers have successfully adapted this scaffold to treat neurological disorders, target specific kinase mutations in oncology, and stabilize complex protein-protein interactions. Future development will likely leverage artificial intelligence to further optimize the R-group substitutions on the phenoxy ring, expanding the therapeutic horizon of this versatile pharmacophore.

References

  • Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI URL: [1]

  • Title: A Comparative Guide to the In Vitro and In Vivo Activity of N,N-dimethyl-2-phenoxypropanamide and the Anticonvulsant Safinamide Source: Benchchem URL: [3]

  • Title: N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-phenoxypropanamide Source: Smolecule URL: [4]

  • Title: MODULATORS OF G PROTEIN-COUPLED RECEPTOR 88 Source: European Patent Office - EP 4263492 B1 URL: [2]

  • Title: Protein-protein interaction stabilizers Source: Google Patents - WO2024192415A1 URL: [5]

Sources

Methodological & Application

Application Note: Step-by-Step Preparation and Mechanistic Profiling of N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The N-aryl-2-phenoxypropanamide scaffold represents a highly privileged structural motif in both agrochemistry and medicinal chemistry. Derivatives of 2-phenoxypropanoic acid are widely recognized for their biological activities, functioning as auxinic herbicides, acetyl-CoA carboxylase (ACCase) inhibitors [1], and potent herbicide safeners that protect crops by upregulating detoxification pathways [2]. Furthermore, specific stereoisomers of this scaffold have been utilized as modulators of sweet taste receptors (e.g., lactisole derivatives) [3].

While amide bond formation is a fundamental transformation, the choice of activation method is non-trivial [4].

  • For racemic mixtures and large-scale synthesis: The Oxalyl Chloride method is highly cost-effective and atom-economical.

  • For enantiopure synthesis (e.g., utilizing the highly active (R)-enantiomer): The HATU-mediated coupling is mandatory. Acid chlorides are prone to racemization via ketene intermediate formation in the presence of triethylamine. HATU generates an HOAt active ester, which accelerates the coupling while suppressing epimerization [4].

This guide provides a self-validating, step-by-step protocol for both the precursor synthesis and the final amidation, ensuring high fidelity and reproducibility.

Visualizing the Workflows

Synthetic Strategy

SynthWorkflow Phenol Phenol EtherSynth Williamson Ether Synthesis (K2CO3, DMF, 80°C) Phenol->EtherSynth BromoAcid 2-Bromopropanoic Acid BromoAcid->EtherSynth Intermediate 2-Phenoxypropanoic Acid EtherSynth->Intermediate Activation Carboxylic Activation (Oxalyl Chloride or HATU) Intermediate->Activation Amine 2-Methylbenzylamine Amidation Amide Coupling (Et3N or DIPEA) Amine->Amidation Activation->Amidation Product N-(2-methylbenzyl)- 2-phenoxypropanamide Amidation->Product

Caption: Synthetic workflow for N-(2-methylbenzyl)-2-phenoxypropanamide via etherification and amidation.

Biological Mechanism of Action (Safener Pathway)

BioMech Safener Phenoxypropanamide Derivative (Safener) Receptor Putative Safener Binding Protein / Stress Sensor Safener->Receptor Binds TF Transcription Factor Activation Receptor->TF Signal Transduction GeneExp Upregulation of Detox Genes (e.g., Cytochrome P450s) TF->GeneExp Promoter Binding Detox Enhanced Herbicide Metabolism (Crop Protection) GeneExp->Detox Enzymatic Degradation

Caption: Proposed mechanism of action for phenoxypropanamide-based herbicide safeners via P450 induction.

Experimental Protocols

Workflow Phase 1: Synthesis of 2-Phenoxypropanoic Acid

Note: If utilizing commercially available 2-phenoxypropanoic acid, proceed directly to Phase 2.

Objective: Form the ether linkage via a Williamson ether synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add Phenol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 3.0 equiv). Causality: A mild base is used to deprotonate the phenol without causing excessive degradation of the alkyl halide. An excess is required to neutralize the carboxylic acid of the alkylating agent.

  • Alkylation: Dropwise add 2-bromopropanoic acid (1.2 equiv, 12 mmol).

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 1:1, UV detection).

  • Workup (Self-Validation Step): Cool to room temperature and dilute with water (50 mL). Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted phenol.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH ~2. The product will precipitate as a white solid. Extract with EtOAc (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2-phenoxypropanoic acid.

Workflow Phase 2: Amidation to N-(2-methylbenzyl)-2-phenoxypropanamide
Method A: Oxalyl Chloride Route (Recommended for Scale-Up / Racemic)
  • Acid Chloride Formation: Dissolve 2-phenoxypropanoic acid (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 15 mL) at 0°C. Add Oxalyl chloride (1.2 equiv, 6 mmol) followed by 2 drops of anhydrous DMF.

    • Causality: DMF acts as a catalyst, forming the highly reactive Vilsmeier-Haack intermediate, which readily reacts with the carboxylic acid to form the acyl chloride, releasing CO2​ and CO gas.

  • Validation: Stir at room temperature for 2 hours until gas evolution ceases. Quench a 10 µL aliquot in methanol; LC-MS should show the methyl ester mass, confirming complete activation.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve in anhydrous DCM (10 mL).

  • Coupling: In a separate flask, dissolve 2-methylbenzylamine (1.1 equiv, 5.5 mmol) and Triethylamine ( Et3​N , 2.0 equiv) in DCM (10 mL) at 0°C. Dropwise add the acid chloride solution.

  • Completion: Stir at room temperature for 2 hours. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry and concentrate to yield the final amide.

Method B: HATU Route (Recommended for Discovery / Chiral Integrity)
  • Pre-activation: Dissolve 2-phenoxypropanoic acid (1.0 equiv, 1 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU, rapidly generating the highly reactive, epimerization-resistant HOAt ester [4].

  • Coupling: Add 2-methylbenzylamine (1.2 equiv, 1.2 mmol). Stir at room temperature for 1–2 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash extensively with 5% LiCl aqueous solution (3 x 10 mL) to remove the DMF solvent. Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Quantitative Data & Method Comparison

To assist in experimental design, the following table summarizes the comparative metrics between the two amidation protocols described above.

ParameterMethod A: Oxalyl ChlorideMethod B: HATU Coupling
Typical Yield 75 – 85%85 – 95%
Reaction Time 4 hours (2 steps)1.5 hours (1 step)
Epimerization Risk High (via ketene formation)Very Low (HOAt active ester)
Scalability Excellent (Multi-gram to kg)Poor (Cost-prohibitive at scale)
Byproduct Removal Aqueous wash (HCl / NaHCO3​ )Column chromatography required
Cost per mmol LowHigh

References

  • Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. RSC Advances (2021). Available at:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E. & Bradley, M., Chemical Society Reviews (2009). Available at:[Link]

Application Note: Optimized Amide Coupling of 2-Phenoxypropionic Acid and 2-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide via the amide coupling of 2-phenoxypropionic acid and 2-methylbenzylamine presents unique chemoselective and stereochemical challenges. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for this specific transformation. We detail two divergent strategies: a high-throughput HATU-mediated route optimized for discovery-scale synthesis, and a green, highly scalable T3P-mediated route designed for process chemistry.

Substrate Analysis & Mechanistic Rationale

Successful amide bond formation requires a deep understanding of the steric and electronic microenvironments of the substrates:

  • 2-Phenoxypropionic Acid (The Electrophile): This carboxylic acid contains an α -chiral center. The strongly electron-withdrawing phenoxy group increases the acidity of the α -proton via inductive effects. If the carboxylic acid is over-activated or exposed to strong bases, it is highly susceptible to racemization (epimerization) through an oxazolone intermediate or direct enolization.

  • 2-Methylbenzylamine (The Nucleophile): While primary amines are generally excellent nucleophiles, the ortho-methyl group on the benzyl ring introduces moderate steric hindrance. This steric bulk increases the activation energy required for the nucleophilic attack on standard active esters (e.g., OBt esters formed by EDC/HOBt), often leading to sluggish reaction rates and increased opportunities for side reactions.

To overcome these barriers, the choice of coupling reagent must balance high electrophilic activation (to overcome the amine's steric hindrance) with mild basicity (to prevent the acid's racemization).

Reagent Selection & Strategy

Strategy A: HATU / DIPEA (Discovery Scale)

1 (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for sterically demanding couplings[1]. It forms an HOAt active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as a hydrogen-bond acceptor, coordinating the incoming 2-methylbenzylamine and stabilizing the transition state via a 7-membered cyclic hydrogen-bonded network. This "neighboring group effect" drastically accelerates aminolysis, making it ideal for rapid, small-scale synthesis[2].

Strategy B: T3P / DIPEA (Process Scale)

3 (Propylphosphonic anhydride) activates the carboxylic acid by forming a mixed phosphonic anhydride. It is renowned in process chemistry for its exceptionally low toxicity, non-explosive nature, and ability to suppress epimerization in racemization-prone substrates[3]. Furthermore, all T3P byproducts are highly water-soluble, allowing for purification via simple aqueous extraction rather than expensive chromatography[4].

G Substrates Substrates 2-Phenoxypropionic Acid + 2-Methylbenzylamine HATU_Path HATU / DIPEA (Discovery Scale) Substrates->HATU_Path High Reactivity T3P_Path T3P / DIPEA (Process Scale) Substrates->T3P_Path Green / Scalable Intermediate_HATU HOAt Active Ester (Neighboring Group Effect) HATU_Path->Intermediate_HATU Intermediate_T3P Mixed Phosphonic Anhydride (Low Epimerization) T3P_Path->Intermediate_T3P Product Target Amide N-(2-methylbenzyl)-2-phenoxypropanamide Intermediate_HATU->Product Fast Aminolysis Intermediate_T3P->Product Water-soluble byproducts

Fig 1. Mechanistic divergence and workflow selection for amide coupling strategies.

Quantitative Reagent Comparison

ParameterHATU / DIPEAT3P / DIPEA
Optimal Scale Discovery / MedChem (mg to <10 g)Process / Scale-up (>10 g to kg)
Epimerization Control Good (due to fast reaction rate)Excellent (mild activation mechanism)
Steric Tolerance Exceptional (HOAt neighboring group effect)Moderate to Good
Byproduct Profile Tetramethylurea, HOAt (requires chromatography)Water-soluble phosphonic acids (aqueous workup)
Typical Yield 85 - 95%80 - 90%
Solvent Compatibility DMF, DCM, NMPEtOAc, THF, MeCN, DCM

Self-Validating Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Objective: Maximize yield and reaction rate for rapid analog generation. Scale: 1.0 mmol

Procedure:

  • Activation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxypropionic acid (166 mg, 1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL).

  • Add DIPEA (435 μ L, 2.5 mmol, 2.5 eq), followed by HATU (456 mg, 1.2 mmol, 1.2 eq). Stir the mixture at room temperature for exactly 10 minutes.

    • Causality: Pre-activation ensures the complete formation of the highly reactive HOAt ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free carboxylic acid.

  • Coupling: Add 2-methylbenzylamine (141 μ L, 1.1 mmol, 1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the reaction mixture with EtOAc (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO 3​ (2 x 10 mL), and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to remove the tetramethylurea byproduct.

Self-Validation Checkpoints:

  • Checkpoint 1 (Activation): After 10 mins of stirring step 2, quench a 5 μ L aliquot into 1 mL of MeOH. LC-MS must reveal the methyl ester (m/z 181.08 [M+H] + ), confirming successful HOAt active ester formation.

  • Checkpoint 2 (Purity): Post-chromatography 1 H-NMR must show the complete disappearance of the tetramethylurea byproduct singlet at δ 2.80 ppm, a notorious contaminant in 5[5].

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Objective: Ensure scalability, eliminate chromatography, and maintain absolute stereochemical integrity. Scale: 100.0 mmol

Procedure:

  • Preparation: In a 500 mL jacketed reactor, dissolve 2-phenoxypropionic acid (16.6 g, 100 mmol, 1.0 eq) and 2-methylbenzylamine (13.3 g, 110 mmol, 1.1 eq) in ethyl acetate (150 mL).

  • Base Addition: Add DIPEA (52.2 mL, 300 mmol, 3.0 eq) to the stirring solution. Cool the reactor internal temperature to 0–5 °C.

  • Activation/Coupling: Add T3P (50 wt% solution in EtOAc, 89.3 mL, 150 mmol, 1.5 eq) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 10 °C.

    • Causality: Unlike HATU, T3P is added last to a mixture of the acid and amine. This controls the exothermic formation of the mixed anhydride, which is immediately trapped by the amine in situ, completely bypassing the racemization-prone oxazolone pathway[6].

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Add water (100 mL) to the reactor and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with 1M HCl (100 mL), saturated aqueous NaHCO 3​ (100 mL), and water (100 mL). Concentrate the organic layer in vacuo to afford the pure product.

Self-Validation Checkpoints:

  • Checkpoint 1 (Thermal Control): Continuous internal temperature monitoring must confirm the reaction did not exceed 10 °C during T3P addition to prevent premature degradation of the mixed anhydride.

  • Checkpoint 2 (Workup Efficiency): Post-aqueous wash 1 H-NMR must show zero traces of propylphosphonic acid multiplets (typically δ 0.9 - 1.8 ppm), confirming the complete aqueous extraction of the3[3].

Analytical Characterization

Successful formation of N-(2-methylbenzyl)-2-phenoxypropanamide is confirmed by the following analytical markers:

  • LC-MS: Expected mass for C 17​ H 19​ NO 2​ is 269.34 g/mol . Look for the prominent [M+H] + peak at m/z 270.15.

  • 1 H-NMR (CDCl 3​ , 400 MHz):

    • Disappearance of the broad carboxylic acid OH peak ( 11.0 ppm).

    • Appearance of an amide N-H proton (broad singlet or triplet, 6.5 - 7.0 ppm).

    • The benzylic CH 2​ protons of the 2-methylbenzylamine moiety will shift and appear as a doublet ( 4.4 ppm) coupling to the adjacent N-H.

    • The α -proton of the propionic acid moiety will appear as a distinct quartet ( 4.7 ppm).

Sources

Application Note: RP-HPLC Method Development and Validation for N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, scientifically grounded protocol for the assay and purity determination of N-(2-methylbenzyl)-2-phenoxypropanamide . Designed for researchers and drug development professionals, this guide bypasses rigid templates to focus on the causality of chromatographic behavior. By integrating the analytical lifecycle principles of ICH Q14 and the validation frameworks of ICH Q2(R2) and USP <1225>, this document provides a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology.

Physicochemical Profiling & Mechanistic Rationale

Before selecting column chemistries or mobile phases, we must deconstruct the analyte. N-(2-methylbenzyl)-2-phenoxypropanamide (MW: ~269.34 g/mol ) is a highly lipophilic, neutral small molecule. It features an amide linkage flanked by a 2-methylbenzyl group and a 2-phenoxypropanamide moiety.

The "Why" Behind the Chemistry:

  • Ionization State: The amide nitrogen possesses a very low pKa​ for protonation (< 0) and a very high pKa​ for deprotonation (> 15). Consequently, the molecule remains strictly neutral across the entire practical chromatographic pH range (pH 2–8).

  • Stationary Phase Selection: Because the analyte is highly hydrophobic and neutral, separation is driven purely by hydrophobic partitioning. A C18 (Octadecylsilane) core-shell column is selected. Core-shell (superficially porous) particles restrict the diffusion path of the analyte, minimizing the Eddy diffusion (multiple path) term in the van Deemter equation. This yields ultra-high efficiency separations comparable to sub-2 µm fully porous particles, but at significantly lower backpressures.

  • Mobile Phase pH Control: If the molecule is neutral, why buffer the mobile phase? We utilize 0.1% Formic Acid (pH ~2.7) not to control the analyte's ionization, but to control the silica surface. At pH < 3, residual acidic silanols ( Si−OH ) on the stationary phase are fully protonated and neutralized. This eliminates secondary ion-exchange interactions that cause classical peak tailing, ensuring sharp, symmetrical peaks 1.

  • Organic Modifier: Acetonitrile (MeCN) is prioritized over Methanol due to its lower viscosity (enhancing mass transfer) and lower UV cutoff (190 nm), which provides a stable baseline during gradient elution 2.

Method Development Lifecycle

Method development is not a trial-and-error exercise; it is a systematic lifecycle approach. According to the "Rules of Thumb for Reversed-Phase LC", the retention factor ( k′ ) of an average small molecule roughly doubles for every 10% decrease in the organic modifier 3. We leverage this predictable causality to optimize the gradient.

Lifecycle A Analytical Target Profile (ATP) B Gradient Scouting A->B C Parameter Optimization B->C D ICH Q2(R2) Validation C->D

Caption: Analytical Procedure Lifecycle following ICH Q14 guidelines.

Optimized Chromatographic Protocol

Based on the physicochemical profile, the following optimized gradient method ensures baseline resolution of N-(2-methylbenzyl)-2-phenoxypropanamide from potential synthetic impurities (e.g., unreacted 2-methylbenzylamine or 2-phenoxypropanoic acid).

  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.6 µm

  • Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and stabilizes retention times).

  • Detection Wavelength: 220 nm (Captures the π→π∗ transition of the aromatic rings and the n→π∗ transition of the amide).

  • Injection Volume: 5.0 µL

Table 1: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve ProfileRationale
0.08020InitialRetain polar impurities at the void volume.
1.08020IsocraticStabilize initial band focusing.
8.02080LinearElute the highly lipophilic target analyte.
10.0595LinearColumn wash to remove strongly bound dimers/aggregates.
12.0595IsocraticHold wash.
12.18020StepReturn to initial conditions.
15.08020IsocraticRe-equilibrate column for next injection.

Sample Preparation & Self-Validating Sequence

To guarantee trustworthiness, the analytical sequence must be a self-validating system . This means the system continuously proves its own fitness for purpose during the run via bracketing standards.

SamplePrep S1 Weigh 10.0 mg Standard/Sample S2 Add 10.0 mL Diluent (50:50 MeCN:H2O) S1->S2 S3 Sonicate 10 min at 25°C S2->S3 S4 Filter through 0.22 µm PTFE S3->S4 S5 Transfer to Auto-sampler Vial S4->S5

Caption: Standardized sample preparation workflow for HPLC analysis.

Self-Validating Injection Sequence:

  • Blank (Diluent): 2 injections (Proves absence of carryover/ghost peaks).

  • System Suitability Test (SST) Standard: 6 injections (Validates system precision and column efficiency).

  • Samples: Up to 10 injections.

  • Bracketing Standard: 1 injection (Proves the detector response has not drifted).

  • (Repeat steps 3-4 as necessary)

System Suitability Criteria

Before sample data can be accepted, the SST standard (1.0 mg/mL of N-(2-methylbenzyl)-2-phenoxypropanamide) must pass the following criteria, ensuring the chromatographic system is fit for purpose.

Table 2: System Suitability Specifications
ParameterAcceptance CriteriaCausality / Scientific Rationale
Retention Time ( tR​ ) ± 2.0% RSDEnsures pump flow rate and gradient proportioning valve are functioning perfectly.
Peak Area 1.0% RSD (n=6)Validates the precision of the auto-sampler injection mechanics.
Tailing Factor ( Tf​ ) 0.8 ≤Tf​≤ 1.5Proves the silica surface is intact and secondary silanol interactions are suppressed.
Theoretical Plates ( N ) 50,000Confirms the core-shell column bed is not degraded or channeled.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

To legally and scientifically justify this method for pharmaceutical quality control, it must be validated according to ICH Q2(R2) 4 and USP <1225> 5 guidelines. The validation proves that the "Reportable Result" is reliable for decision-making.

Table 3: Validation Parameters and Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the tR​ of the target analyte. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels from 50% to 150% of the target assay concentration (1.0 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo at 80%, 100%, and 120% levels (n=3 preparations per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at 100% concentration.%RSD of the calculated assay results 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD of all 12 preparations (Day 1 + Day 2) 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2).System Suitability criteria (Table 2) must still be met under all perturbed conditions.

References

  • Reversed Phase HPLC Method Development. Phenomenex. URL: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Chromatography Online. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia. URL: [Link]

Sources

Application Note: Advanced Recrystallization and Deracemization Strategies for N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex agrochemicals and active pharmaceutical ingredients (APIs), the purification of chiral amides presents a dual challenge: the removal of synthetic byproducts and the isolation of a single, pure enantiomer. N-(2-methylbenzyl)-2-phenoxypropanamide is a prime example of an α-aryloxy amide that requires rigorous purification protocols to achieve both chemical and stereochemical purity[1].

While standard anti-solvent recrystallization is sufficient for achieving chemical purity, the presence of a stereocenter at the α-carbon allows for an advanced purification paradigm: Crystallization-Induced Chiral Inversion (CICI) , also known as deracemization[2]. This application note details the thermodynamic principles, solvent selection criteria, and self-validating protocols required to purify this compound effectively.

Thermodynamic Principles of Solvent Selection

The selection of a recrystallization solvent is not arbitrary; it is dictated by the specific thermodynamic goals of the purification process.

  • For Chemical Purification (Anti-Solvent Approach): The goal is to exploit the differential solubility between the lipophilic amide product and polar synthetic impurities (e.g., unreacted amines or phenolic precursors). A binary system like Toluene/Hexane is ideal. Toluene fully solvates the amide at high temperatures, while the addition of non-polar Hexane forces the amide to crystallize, leaving polar impurities trapped in the mother liquor.

  • For Enantiomeric Purification (CICI Approach): The causality behind CICI lies in the acidity of the α-proton, which is flanked by an electron-withdrawing phenoxy group and a carbonyl moiety[3]. In the presence of a mild organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the molecule undergoes rapid enolization and subsequent racemization in solution[4]. By selecting a solvent like Isopropanol (IPA) that supports both the ionic intermediate of the base-catalyzed reaction and conglomerate crystallization, we can drive the thermodynamic equilibrium entirely toward the less soluble enantiomer. This effectively achieves a near 100% theoretical yield from a racemic mixture[5].

Quantitative Solvent Profiling

The following table summarizes the empirical performance of various solvent systems evaluated for the purification of N-(2-methylbenzyl)-2-phenoxypropanamide.

Solvent SystemApplication FocusSolubility (20°C)Solubility (80°C)Solid YieldPurity / ee%Mechanistic Rationale
Isopropanol (IPA) CICI / Deracemization12 mg/mL185 mg/mL92%>98% eeModerate dielectric constant supports DBU-catalyzed enolization; optimal supersaturation trajectory.
Toluene / Hexane (1:3) Chemical Purification5 mg/mL140 mg/mL88%>99% (Chem)Apolar environment rejects polar synthetic byproducts during anti-solvent crash-out.
Ethanol / Water (8:2) Chemical Purification18 mg/mL210 mg/mL85%>98% (Chem)High thermal gradient; excellent for removing inorganic salt byproducts.
Ethyl Acetate Unsuitable150 mg/mL>400 mg/mL<40%N/AFlatter solubility curve leads to poor recovery; high cold solubility prevents efficient crystallization.

Mechanistic Workflow of Deracemization

The structural transformation during CICI relies on a continuous feedback loop between solid-state crystallization and liquid-phase racemization. As the desired enantiomer crystallizes, it depletes from the solution. Le Chatelier's principle drives the base-catalyzed racemization of the dissolved undesired enantiomer to restore equilibrium, continuously feeding the growing crystals[6].

CICI_Workflow Racemate Racemic Amide (Solid) Solution Dissolved Enantiomers (R) ⇌ (S) Racemate->Solution Heating & Solvent (IPA, 80°C) Crystallization Selective Crystallization Solution->Crystallization Cooling (0.5°C/min) & Seeding Base Catalytic Base (DBU) Base->Solution Promotes in-solution racemization Crystallization->Solution Undesired (S) remains in solution PureEnantiomer Pure (R)-Enantiomer (Solid Yield >90%) Crystallization->PureEnantiomer Filtration & Isolation

Fig 1: Thermodynamic workflow of Crystallization-Induced Chiral Inversion (CICI).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the mechanistic goals of each step are actively being met.

Protocol A: Anti-Solvent Recrystallization for Chemical Purity

Objective: Remove polar synthetic impurities and unreacted starting materials.

  • Dissolution: Suspend 10.0 g of crude N-(2-methylbenzyl)-2-phenoxypropanamide in 30 mL of anhydrous Toluene in a 250 mL jacketed reactor. Heat the mixture to 85°C under gentle agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated celite pad (1 μm pore size) to remove any insoluble carbonaceous particulates or inorganic salts.

  • Anti-Solvent Addition: Return the filtrate to the reactor at 85°C. Slowly add 90 mL of hot Hexane (60°C) dropwise over 30 minutes.

    • Causality: The gradual addition of the non-polar anti-solvent drastically reduces the solubility of the amide, initiating nucleation, while keeping polar impurities securely solvated in the toluene-rich phase.

  • Controlled Cooling: Program the jacketed reactor to cool to 5°C at a linear rate of 0.5°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Isolation & Validation: Filter the resulting white crystals via a Buchner funnel and wash with 15 mL of cold Hexane (0°C). Dry under vacuum at 45°C to a constant weight.

    • Self-Validation Checkpoint: Perform quantitative NMR (qNMR) or HPLC-UV on the isolated crystals. The complete absence of peaks in the 3.0–4.0 ppm region (indicative of unreacted 2-methylbenzylamine) validates the efficacy of the apolar anti-solvent rejection.

Protocol B: Crystallization-Induced Chiral Inversion (CICI)

Objective: Convert a racemic mixture into a single enantiomer (>98% ee) via dynamic kinetic resolution.

  • Preparation of Supersaturated Solution: Suspend 10.0 g of chemically pure, racemic N-(2-methylbenzyl)-2-phenoxypropanamide in 60 mL of Isopropanol (IPA). Heat to 80°C until complete dissolution.

    • Causality: Heating to 80°C ensures the racemate is fully solvated, destroying any pre-existing conglomerate crystal memory that could trigger unwanted secondary nucleation.

  • Addition of Racemization Catalyst: Add 0.05 equivalents (approx. 270 μL) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the hot solution.

    • Causality: DBU deprotonates the acidic α-carbon, facilitating rapid (R) ⇌ (S) equilibration in the liquid phase without degrading the amide bond[4].

  • Controlled Cooling and Seeding: Cool the reactor to 60°C. Once the temperature stabilizes, seed the solution with 100 mg of enantiopure (R)-N-(2-methylbenzyl)-2-phenoxypropanamide crystals.

    • Causality: Seeding bypasses primary nucleation, ensuring that only the desired (R)-enantiomer crystallizes.

  • Isothermal Ripening: Cool the suspension to 50°C at 0.2°C/min and hold for 12 hours under high-shear stirring (Viedma ripening conditions).

    • Causality: High-shear stirring promotes secondary nucleation of the seeded enantiomer while the DBU continuously converts the dissolved (S)-enantiomer into the (R)-form to maintain equilibrium[5].

  • Isolation & Validation: Cool to 20°C, filter, and wash with 10 mL of cold IPA. Dry under vacuum at 40°C.

    • Self-Validation Checkpoint: Withdraw a 1 mL aliquot of the mother liquor prior to filtration, quench with 0.1 M HCl to neutralize the DBU, and analyze via Chiral HPLC. The process is validated if the mother liquor maintains a near 50:50 (racemic) ratio while the isolated solid mass demonstrates >98% ee. This proves that liquid-phase racemization successfully replenished the depleted enantiomer throughout the crystallization run[6].

References

  • Benchchem. N-(2-methylbenzyl)-2-phenoxypropanamide. 1

  • Organic Letters (ACS Publications). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. 2

  • Crystal Growth & Design (ACS Publications). Crystallization-Induced Deracemization: Experiments and Modeling. 4

  • Chemical Communications (RSC Publishing). Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization. 5

  • PMC (National Institutes of Health). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. 6

  • The Journal of Organic Chemistry (ACS Publications). Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. 3

Sources

Application Note: ¹H NMR Spectroscopic Interpretation of N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

N-(2-methylbenzyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a chiral propanamide core, a phenoxy ether linkage, and an ortho-methylbenzylamine-derived substituent. Accurate structural elucidation of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of spin-spin coupling, chemical shielding, and stereochemical dynamics.

A critical analytical feature of this molecule is the chiral center located at the C2 position of the propanamide backbone. This stereocenter desymmetrizes the entire molecular environment, exerting a profound effect on the adjacent N-benzyl methylene protons. Even under conditions of free bond rotation, these protons are inherently diastereotopic and will exhibit complex splitting patterns[1].

Experimental Methodology: Sample Preparation and Acquisition

High-resolution NMR demands rigorous sample preparation. Particulate matter or paramagnetic impurities will distort the local magnetic field homogeneity, leading to line broadening and the loss of critical fine-coupling information[2].

Protocol: Self-Validating NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10–15 mg of highly purified N-(2-methylbenzyl)-2-phenoxypropanamide into a clean 1-dram glass vial.

    • Causality: This mass provides an optimal signal-to-noise ratio for a ¹H spectrum acquired in 16–64 scans without causing concentration-dependent viscosity line broadening[3].

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.

    • Causality: CDCl₃ dissolves most moderately polar amides and provides a deuterium lock signal for field frequency stabilization. TMS serves as the internal chemical shift reference (δ = 0.00 ppm)[2].

  • Dissolution & Visual Inspection (Self-Validation): Swirl the vial gently until the solid is completely dissolved. Hold the vial against a light source to verify the absence of undissolved particulates. If the solution is cloudy, the sample must be further diluted or re-purified.

  • Filtration & Transfer: Pass the solution through a tightly packed glass wool or cotton plug housed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Filtration removes microscopic dust and undissolved solute, ensuring optimal magnetic field shimming and sharp peak resolution[2].

  • Acquisition: Acquire the spectrum at 298 K on a 400 MHz or 600 MHz NMR spectrometer using a standard ¹H pulse sequence, 16-64 scans, and a relaxation delay (D1) of 1-2 seconds to ensure complete longitudinal relaxation between pulses[3].

Workflow A Sample Preparation (10-15 mg in 0.6 mL CDCl3) B Visual Inspection (Self-Validation for Clarity) A->B C Filtration & Transfer (Remove Particulates) B->C D NMR Acquisition (400/600 MHz, 16-64 scans) C->D E Data Processing (FT, Phase/Baseline Correction) D->E

Figure 1: Standard workflow for ¹H NMR sample preparation and spectral acquisition.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of N-(2-methylbenzyl)-2-phenoxypropanamide in CDCl₃ exhibits distinct regions: aliphatic methyls, a chiral methine, diastereotopic methylenes, an amide proton, and a complex aromatic region.

Table 1: Summarized ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Propanamide -CH₃1.55Doublet (d)6.83H
o-Tolyl -CH₃2.30Singlet (s)-3H
Benzyl -CH₂- (H_a)4.40Doublet of doublets (dd)~14.5, 5.51H
Benzyl -CH₂- (H_b)4.50Doublet of doublets (dd)~14.5, 6.01H
Chiral -CH- (C2)4.75Quartet (q)6.81H
Amide -NH-6.80Broad triplet (br t)~5.51H
Phenoxy o-ArH6.90Doublet (d)8.02H
Phenoxy p-ArH7.00Triplet (t)7.51H
o-Tolyl ArH7.10 - 7.20Multiplet (m)-4H
Phenoxy m-ArH7.30Triplet (t)8.02H

(Note: Exact chemical shifts may vary slightly based on sample concentration and temperature).

Mechanistic Insights into Spectral Features

A. The Diastereotopic Benzyl Protons (The ABX System)

The most analytically significant feature of this spectrum is the splitting of the N-benzyl methylene (-CH₂-) group. Because the molecule contains a chiral center at C2, the two protons of the benzyl group are situated in a permanently asymmetric spatial environment. They are diastereotopic and chemically non-equivalent, regardless of bond rotation.

Instead of a simple doublet (split only by the adjacent NH), these protons couple to each other (geminal coupling, ²J ≈ 14.5 Hz) and to the amide NH (³J ≈ 5.5-6.0 Hz). This creates an ABX spin system (where X is the NH proton), resulting in two distinct doublets of doublets at ~4.40 ppm and ~4.50 ppm[1].

Logic A Chiral Center at C2 (-CH(OPh)-) B Desymmetrization of Molecular Environment A->B C Benzyl -CH2- Protons Become Diastereotopic B->C D Geminal Coupling (²J) & Distinct Chemical Shifts C->D E Complex ABX System in 1H NMR Spectrum D->E

Figure 2: Causal pathway demonstrating how the C2 chiral center induces diastereotopic splitting.

B. The Chiral Methine and Terminal Methyl

The C2 methine proton is strongly deshielded by both the adjacent carbonyl group and the highly electronegative phenoxy oxygen, pushing its chemical shift downfield to ~4.75 ppm. It couples to the adjacent terminal methyl group (³J = 6.8 Hz), appearing as a well-defined quartet. Conversely, the terminal methyl group appears as a doublet at ~1.55 ppm.

C. The Amide NH

The amide proton typically appears as a broad signal around 6.80 ppm. The broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus (Spin I = 1), which rapidly flips the spin state and partially decouples the proton. Because it couples to the two diastereotopic benzyl protons, it often resolves as a broad triplet or a multiplet rather than a sharp peak.

D. Aromatic Regions

The spectrum contains 9 aromatic protons divided into two distinct spin systems:

  • Phenoxy Ring (5H): The strongly electron-donating oxygen atom shields the ortho and para protons via resonance, pushing them upfield (~6.90 ppm and 7.00 ppm, respectively). The meta protons remain relatively unaffected by resonance donation and appear further downfield at ~7.30 ppm.

  • o-Tolyl Ring (4H): The weakly electron-donating methyl group slightly shields the ring, resulting in a tightly clustered multiplet between 7.10 and 7.20 ppm. The o-tolyl methyl group itself is a sharp singlet at 2.30 ppm, as it has no adjacent protons to couple with.

References

  • MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide". Massachusetts Institute of Technology. URL:[Link]

  • SciELO. "Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1H NMR Diastereotopic Effect". Journal of the Brazilian Chemical Society. URL:[Link]

  • ResearchGate. "When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?". ResearchGate Q&A. URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of synthetic drug candidates and their metabolites relies heavily on predictable gas-phase dissociation behaviors. N-(2-methylbenzyl)-2-phenoxypropanamide (C₁₇H₁₉NO₂, Exact Mass: 269.1416 Da) is a highly functionalized scaffold featuring a benzylic amine moiety and a phenoxy ether linkage. This application note provides an authoritative, mechanistic guide to its collision-induced dissociation (CID) pathways using High-Resolution Mass Spectrometry (HRMS). By understanding the causal thermodynamic drivers behind its fragmentation, Drug Metabolism and Pharmacokinetics (DMPK) scientists can accurately map structural modifications and identify in vivo metabolites.

Structural Mechanistic Logic & Causality

The fragmentation of N-(2-methylbenzyl)-2-phenoxypropanamide is governed by the relative proton affinities of its heteroatoms and the thermodynamic stability of the resulting product ions. Under Electrospray Ionization (ESI) conditions, protonation occurs predominantly at the amide carbonyl oxygen. However, gas-phase fragmentation requires proton mobilization to the amide nitrogen or ether oxygen to induce cleavage.

The Benzylic Cleavage (m/z 105.07)

The defining feature of protonated benzylamides is the heterolytic cleavage of the C–N bond. As established in foundational CID studies of protonated benzylamines, activation leads to the initial elongation of the C–N bond, forming a transient ion/neutral complex[1]. For this specific molecule, dissociation of this complex yields the 2-methylbenzyl cation (m/z 105.07) .

  • Causality: This is typically the base peak in the MS/MS spectrum because the resulting cation is highly resonance-stabilized. Furthermore, the presence of the ortho-methyl group facilitates a potential gas-phase ring expansion into a highly stable methyltropylium cation (a 7-membered aromatic system). This thermodynamic sink makes it a heavily charge-directed, dominant pathway[2].

Acylium Ion Formation (m/z 149.06)

According to the "mobile proton" model, transfer of the proton to the amide nitrogen weakens the amide bond, leading to its rupture. Charge retention on the acyl fragment generates the 2-phenoxypropanoyl cation (m/z 149.06) .

  • Causality: Acylium ions are stabilized by the adjacent oxygen lone pairs. Once formed, this intermediate is highly susceptible to a secondary decarbonylation event (loss of CO, 28.01 Da) to yield the 1-phenoxyethyl cation (m/z 121.06) .

Ether Cleavage and Phenol Loss (m/z 176.11)

The phenoxy ether linkage is prone to neutral loss. A hydrogen rearrangement from the propanamide backbone to the phenoxy oxygen induces the expulsion of neutral phenol (94.04 Da) .

  • Causality: Neutral losses are highly diagnostic. Observing a mass shift of -94.04 Da from the precursor directly confirms the presence of an unsubstituted phenoxy ring.

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To ensure the trustworthiness of the fragmentation assignment, this protocol is designed as a self-validating system . It employs orthogonal validation steps, including isotopic tracking and MS³ confirmation, ensuring that empirical data inherently proves the theoretical pathways.

Step 1: System Suitability and Sample Preparation
  • Preparation: Dissolve N-(2-methylbenzyl)-2-phenoxypropanamide reference standard in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Self-Validation (Blanking): Inject a solvent blank immediately prior to the sample. Causality: This proves that the m/z 105.07 ion is derived from the analyte and not from ubiquitous phthalate or solvent background contamination.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS/MS Acquisition (Data-Dependent & Targeted)
  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Fragmentation: Isolate the [M+H]⁺ precursor (m/z 270.15) using a narrow 1.0 Da quadrupole isolation window.

  • Energy Stepping: Apply Normalized Collision Energies (NCE) of 20, 40, and 60 eV. Causality: Low energy (20 eV) preserves fragile intermediate ions (like m/z 149.06), while high energy (60 eV) drives the pathway to its thermodynamic endpoints (m/z 105.07 and m/z 121.06).

Step 4: Self-Validation via MS³ and Isotopic Tracing
  • MS³ Routing: Program the instrument to isolate the primary fragment m/z 149.06 in the ion trap and subject it to secondary CID. Causality: This empirically proves the lineage of m/z 121.06 (via CO loss) rather than relying on in-silico assumptions.

  • Isotopic Validation: Trigger MS/MS on the ¹³C isotope precursor (m/z 271.15). Fragments retaining the intact carbon skeleton will shift by +1.003 Da, validating elemental compositions.

LCMS_Workflow A 1. Sample Preparation (1 µg/mL, 50% MeCN) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI(+) Ionization (Precursor m/z 270.15) B->C D 4. Quadrupole Isolation (1.0 Da Window) C->D E 5. HCD Fragmentation (NCE: 20, 40, 60 eV) D->E F 6. HRMS Detection (Orbitrap/TOF) E->F G 7. Mechanistic Analysis (Mass Error < 3 ppm) F->G

Figure 1: Self-validating LC-HRMS/MS experimental workflow for fragmentation profiling.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry data obtained at an NCE of 40 eV. Mass accuracy within 3 ppm is required to definitively assign elemental formulas.

Fragment Structural AssignmentElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
Precursor Ion[M+H]⁺ C₁₇H₂₀NO₂⁺270.1495270.1492-1.115%
2-Methylbenzyl Cation C₈H₉⁺105.0704105.0706+1.9100% (Base Peak)
2-Phenoxypropanoyl Cation C₉H₉O₂⁺149.0603149.0601-1.345%
[M+H]⁺ - Phenol C₁₁H₁₄NO⁺176.1075176.1078+1.725%
1-Phenoxyethyl Cation C₈H₉O⁺121.0653121.0650-2.430%
Protonated Amine C₈H₁₂N⁺122.0970122.0972+1.610%

Mechanistic Pathway Visualization

The diagram below maps the causal relationships between the precursor ion and its product fragments.

Fragmentation_Pathway M [M+H]+ m/z 270.1495 C17H20NO2+ F1 2-Methylbenzyl Cation m/z 105.0704 C8H9+ M->F1 - C9H11O2N (Amide Cleavage) F2 2-Phenoxypropanoyl Cation m/z 149.0603 C9H9O2+ M->F2 - C8H11N (Amide Cleavage) F3 [M+H]+ - Phenol m/z 176.1075 C11H14NO+ M->F3 - C6H6O (Phenol Loss) F5 Protonated Amine m/z 122.0970 C8H12N+ M->F5 - C9H8O2 (Ketene Loss) F4 1-Phenoxyethyl Cation m/z 121.0653 C8H9O+ F2->F4 - CO (Decarbonylation)

Figure 2: Proposed gas-phase fragmentation pathways of protonated N-(2-methylbenzyl)-2-phenoxypropanamide.

References

  • Title: An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines Source: Journal of the American Society for Mass Spectrometry (2006) URL: [Link]

  • Title: Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: Journal of the American Society for Mass Spectrometry (2011) URL: [Link]

Sources

Application Note: Thin-Layer Chromatography (TLC) Conditions for Phenoxypropanamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Phenoxypropanamides (e.g., N-aryl-2-phenoxypropanamides) are highly versatile structural motifs utilized extensively in the development of agrochemicals and pharmaceuticals, including novel BCR-ABL1 kinase inhibitors[1]. While advanced techniques like High-Performance Liquid Chromatography (HPLC) are used for final quantification[2], normal-phase Thin-Layer Chromatography (TLC) remains the frontline analytical tool for real-time reaction monitoring and purification planning[3].

However, analyzing phenoxypropanamides via normal-phase TLC presents a distinct physicochemical challenge: amide streaking . This application note details the mechanistic causality behind solvent selection, provides a self-validating experimental protocol, and outlines visualization strategies to ensure precise qualitative analysis.

Mechanistic Principles of Amide Chromatography

To optimize a TLC method, one must understand the molecular interactions at the stationary phase. Normal-phase TLC utilizes silica gel, which is densely populated with acidic silanol groups (Si–OH).

The phenoxypropanamide molecule contains an amide backbone that acts as both a strong hydrogen bond donor (N–H) and a strong hydrogen bond acceptor (C=O). When eluted with strictly non-polar or weakly polar solvent systems (like pure Hexane/Ethyl Acetate), the amide undergoes multivalent, non-linear adsorption with the silanol groups. This Langmuir-type adsorption isotherm manifests macroscopically as severe chromatographic tailing or "streaking."

The Solution (Causality of Polar Modifiers): To achieve sharp, well-defined spots, the hydrogen-bonding network between the amide and the silica must be disrupted. This is achieved by introducing a polar, protic modifier (such as Methanol) or a competitive Lewis base (such as Triethylamine) into the mobile phase. The modifier competitively binds to the active silanol sites, linearizing the partition coefficient of the phenoxypropanamide and allowing it to migrate as a tight band.

Mechanism Silica Silica Gel (Si-OH Groups) Amide Phenoxypropanamide (N-H, C=O) Silica->Amide Strong H-Bonding (Causes Streaking) Modifier Polar Modifier (Methanol) Modifier->Silica Competitive Binding (Blocks Si-OH) Modifier->Amide Solvation

Mechanistic role of polar modifiers in disrupting silica-amide hydrogen bonding.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between solvent system composition and the resulting chromatographic behavior of typical phenoxypropanamides.

Solvent System (v/v)RatioTypical Retention Factor ( Rf​ )Spot CharacteristicsMechanistic Rationale
Hexane : Ethyl Acetate 3:10.10 - 0.20Severe tailing/streakingInsufficient polarity; strong unshielded Si-OH interactions with the amide backbone.
Hexane : Ethyl Acetate 1:10.35 - 0.45Moderate tailingImproved partitioning, but lacks a protic modifier to fully disrupt H-bonding.
Dichloromethane : Methanol 95:50.40 - 0.50Sharp, well-definedMeOH competitively binds Si-OH, linearizing the adsorption isotherm.
Chloroform : Acetone 4:10.45 - 0.55SharpAcetone acts as a strong H-bond acceptor, efficiently solvating the amide N-H.

Standardized TLC Protocol (A Self-Validating System)

To ensure scientific integrity, a TLC protocol cannot merely be a set of instructions; it must contain internal controls to prevent false interpretations caused by matrix effects. The following workflow utilizes the Co-spotting technique to create a self-validating system.

TLC_Workflow A 1. Sample Prep (1-5 mg/mL in DCM) B 2. Stationary Phase (Silica Gel 60 F254) A->B C 3. Mobile Phase (DCM:MeOH 95:5) B->C D 4. Chamber Saturation (15 mins, Filter Paper) C->D E 5. Plate Development (Capillary Action) D->E F 6. Visualization (UV 254 nm & KMnO4) E->F

Standardized thin-layer chromatography workflow for phenoxypropanamide analysis.

Step-by-Step Methodology

Step 1: Stationary Phase Selection

  • Action: Utilize aluminum- or glass-backed Silica Gel 60 F254 plates.

  • Causality: The "60" denotes a 60 Ångström pore size, optimal for small molecules (MW 165–300 g/mol ). The "F254" indicates a fluorescent dopant that enables non-destructive UV visualization of the phenoxy ring[4].

Step 2: Sample Preparation

  • Action: Dilute the reaction mixture and reference standards to a concentration of 1–5 mg/mL in Dichloromethane (DCM) or Ethyl Acetate.

  • Causality: Overloading the plate exceeds the local capacity of the silica gel, forcing the analyte to spread longitudinally (tailing) regardless of the solvent system used.

Step 3: Chamber Saturation

  • Action: Pour 5–10 mL of the selected mobile phase (e.g., DCM:MeOH 95:5) into a developing chamber. Line the back of the chamber with a piece of filter paper. Seal and let sit for 15 minutes prior to introducing the plate.

  • Causality: The filter paper acts as a wick, rapidly saturating the chamber's vapor phase. Without saturation, solvent evaporates from the face of the TLC plate during development. This causes the solvent front to move artificially slowly while capillary action continues, leading to erroneously high Rf​ values and distorted edge effects.

Step 4: Application & The "Co-Spot" (Self-Validation)

  • Action: Using a glass capillary, apply three distinct spots on the baseline:

    • Lane 1 (Standard): Pure starting material (e.g., phenoxypropanoic acid).

    • Lane 2 (Co-spot): Superimpose one drop of the Standard and one drop of the Reaction Mixture.

    • Lane 3 (Reaction Mixture): The crude reaction mixture.

  • Causality: Crude reaction mixtures contain coupling reagents, salts, or bases (e.g., DIPEA) that alter the local pH of the silica, shifting the Rf​ of the product compared to a pure standard. The Co-spot lane superimposes the standard directly into the reaction matrix. If the product spot in Lane 3 perfectly aligns with the newly shifted standard in Lane 2, the identity of the spot is validated, ruling out matrix-induced false negatives.

Step 5: Visualization

  • Action: First, observe the dried plate under a short-wave UV lamp (254 nm). Mark spots with a pencil. Second, dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat.

  • Causality: The phenoxy aromatic ring absorbs UV light at 254 nm, quenching the plate's fluorescence and appearing as a dark spot[1]. Subsequent KMnO4​ staining oxidizes the aliphatic propanamide backbone, reducing Mn(VII) to Mn(IV) to yield a bright yellow/brown spot against a purple background, confirming the presence of the aliphatic chain.

Troubleshooting Guide

ObservationCausal FactorCorrective Action
"Moon-shaped" or highly broad spots Mass Overloading: The concentration of the analyte exceeds the binding capacity of the local silica pores.Dilute the sample by a factor of 10. Ensure the application capillary touches the plate for <1 second.
Product streaks from the baseline Unshielded Silanol Interactions: The amide is forming strong, irreversible H-bonds with the stationary phase.Switch from Hexane/EtOAc to a DCM/MeOH system. Alternatively, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanols.
"Frowning" spots (edges trail behind center) Chamber Under-saturation: Solvent is evaporating from the edges of the plate faster than the center.Replace the mobile phase, insert a fresh filter paper wick, and allow 15 minutes for vapor equilibration before developing.

References

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI.1

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences. 3

  • Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc.4

  • High-performance liquid chromatography (HPLC) method for N,N-dimethyl-2-phenoxypropanamide. Benchchem. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(2-methylbenzyl) Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with advanced troubleshooting guides, validated protocols, and FAQs to navigate the complexities of forming amide bonds with sterically challenging substrates like 2-methylbenzylamine.

Core Challenge: The Ortho-Methyl Effect

The synthesis of N-(2-methylbenzyl) amides presents a unique kinetic challenge. The ortho-methyl group on the benzylamine ring creates significant steric bulk in the immediate vicinity of the nucleophilic nitrogen. This steric congestion raises the activation energy barrier for the nucleophilic attack on the activated carboxylic acid intermediate, often rendering standard coupling reagents (like DCC or EDC/HOBt) inefficient, resulting in low yields or unreacted starting materials .

Strategic Decision Workflow

AmideCoupling Start Target: N-(2-methylbenzyl) amide AcidCheck Is the Carboxylic Acid Sterically Hindered? Start->AcidCheck Standard Standard Hindrance Use COMU or HATU AcidCheck->Standard No (Linear/Primary) HighHindrance High Hindrance Use PyAOP or Acid Chloride AcidCheck->HighHindrance Yes (alpha-branched) ChiralCheck1 Is the Acid Chiral (Prone to Epimerization)? Standard->ChiralCheck1 ChiralCheck2 Is the Acid Chiral (Prone to Epimerization)? HighHindrance->ChiralCheck2 MethodA COMU + 2,6-Lutidine (Minimizes Racemization) ChiralCheck1->MethodA Yes MethodB COMU or HATU + DIPEA (Standard Base) ChiralCheck1->MethodB No MethodC PyAOP + HOAt + DIPEA (Phosphonium Activation) ChiralCheck2->MethodC Yes MethodD Oxalyl Chloride + DMF (cat.) (Acid Chloride Route) ChiralCheck2->MethodD No

Decision workflow for overcoming steric hindrance in N-(2-methylbenzyl) amide synthesis.

Troubleshooting Guide & FAQs

Q1: My standard amide coupling protocol (EDC/HOBt) is yielding <20% product with 2-methylbenzylamine. What is the mechanistic cause? A1: Standard carbodiimides like EDC react with carboxylic acids to form an O-acylurea intermediate. In the presence of HOBt, this forms an OBt-activated ester. Both intermediates are relatively bulky. When the incoming nucleophile (2-methylbenzylamine) is also sterically hindered by its ortho-methyl group, the transition state becomes highly congested. The nucleophilic attack is so slow that competing side reactions—such as the rearrangement of the O-acylurea to an unreactive N-acylurea—dominate the pathway .

Q2: Should I switch to HATU or COMU for this specific coupling? A2: Yes, switching to a uronium/aminium salt like HATU or COMU is highly recommended.

  • HATU forms a highly reactive O-acyluronium intermediate and incorporates HOAt, which utilizes a neighboring-group effect (via the pyridine nitrogen) to accelerate the nucleophilic attack, partially overcoming the steric barrier 1.

  • COMU is often superior. It features a morpholine-based imonium structure and OxymaPure. COMU exhibits greater coupling efficiency, a less hazardous safety profile, and its active species is highly reactive. Furthermore, COMU allows the reaction progress to be monitored visually (color change) and generates water-soluble byproducts, simplifying purification 2.

Q3: What if my carboxylic acid is also sterically hindered (e.g., an α,α -disubstituted acid)? A3: When both coupling partners are hindered, even HATU/COMU may fail. You have two primary options:

  • PyAOP: A phosphonium-based reagent that does not form an O-acyluronium species, thereby avoiding the formation of unreactive guanidinium byproducts that can occur when hindered amines react directly with uronium salts like HATU 3.

  • Acid Chloride Formation: Converting the carboxylic acid to an acid chloride using oxalyl chloride creates a much smaller, highly electrophilic carbonyl center, drastically reducing the steric penalty of the transition state 1.

Q4: How does the choice of base affect the coupling of 2-methylbenzylamine? A4: The base serves to deprotonate the carboxylic acid and neutralize any salts of the amine. While N,N-diisopropylethylamine (DIPEA) is standard, it is bulky. If you are using COMU with a chiral carboxylic acid and wish to prevent epimerization, switching to a weaker, less nucleophilic base like 2,6-lutidine or collidine (often 1 equivalent) is highly effective at maintaining stereointegrity while promoting the coupling 2.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance metrics when coupling 2-methylbenzylamine with a moderately hindered carboxylic acid (e.g., isobutyric acid) across different activation strategies.

Coupling Reagent / MethodActive Intermediate SizeTypical Yield (%)Racemization RiskByproduct Removal
EDC / HOBt Large (O-acylurea / OBt ester)15 - 30%ModerateEasy (Water-soluble urea)
HATU / DIPEA Medium (OAt ester)70 - 85%LowModerate
COMU / 2,6-Lutidine Medium (Oxyma ester)80 - 95%Very LowEasy (Water-soluble)
PyAOP / DIPEA Medium (OAt ester)85 - 95%LowDifficult (Phosphine oxide)
Oxalyl Chloride Small (Acid Chloride)> 90%HighEasy (Volatile gases)

Data synthesized from comparative coupling efficiency studies evaluating steric parameters 213.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps so you can diagnose failures in real-time.

Protocol A: COMU-Mediated Coupling (Recommended for Chiral Acids)

Self-Validation Checkpoint: COMU changes color depending on the base and reaction state, providing a visual cue of active ester formation.

Reagents: Carboxylic acid (1.0 eq), 2-methylbenzylamine (1.1 eq), COMU (1.0 eq), 2,6-lutidine or DIPEA (2.0 eq), anhydrous DMF (0.1 - 0.2 M).

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).

    • Causality: Excluding moisture prevents the premature hydrolysis of the highly reactive uronium salt.

  • Base Addition: Add 2,6-lutidine (2.0 eq) dropwise at 0 °C. Stir for 5–10 minutes.

    • Causality: The base deprotonates the acid, allowing it to attack COMU. A distinct color change (often shifting to yellow/orange depending on the solvent/base) confirms the formation of the active Oxyma ester 2.

  • Amine Addition: Add 2-methylbenzylamine (1.1 eq) slowly to the mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Causality: The slight excess of amine ensures complete consumption of the activated ester.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, brine, and dry over Na₂SO₄.

    • Causality: COMU byproducts are highly water-soluble, making this aqueous workup exceptionally efficient for obtaining high-purity crude product without chromatography 2.

Protocol B: Acid Chloride Route via Oxalyl Chloride (For Extreme Steric Hindrance)

Self-Validation Checkpoint: The cessation of gas evolution (CO, CO₂, HCl) definitively indicates the completion of the acid chloride formation.

Reagents: Carboxylic acid (1.0 eq), Oxalyl chloride (1.5 eq), 2-methylbenzylamine (1.5 eq), Triethylamine (2.0 eq), catalytic DMF (1-2 drops), anhydrous DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) at 0 °C. Add oxalyl chloride (1.5 eq) followed by 1-2 drops of anhydrous DMF.

    • Causality: DMF acts as a catalyst, forming the Vilsmeier-Haack reagent, which reacts with the acid to form the highly reactive acid chloride.

  • Monitor Gas Evolution: Stir at room temperature until bubbling completely stops (typically 1–2 hours).

    • Causality: The generation of CO, CO₂, and HCl gases drives the reaction forward. Once bubbling ceases, activation is complete 1.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Causality: Removing unreacted oxalyl chloride prevents it from reacting with the amine to form unwanted oxamide byproducts.

  • Coupling: Cool the solution to 0 °C. Add Triethylamine (2.0 eq), followed by the dropwise addition of 2-methylbenzylamine (1.5 eq). Stir for 2 hours at room temperature.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated during coupling, preventing the 2-methylbenzylamine from crashing out as an unreactive hydrochloride salt.

  • Workup: Wash with water, 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Luxembourg Bio Technologies.
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of N-(2-methylbenzyl)-2-phenoxypropanamide.

Executive Summary & Compound Profiling

N-(2-methylbenzyl)-2-phenoxypropanamide presents a classic formulation challenge in early-stage drug discovery. Structurally, it consists of a flexible propanamide linker flanked by two bulky, hydrophobic aromatic rings (a phenoxy group and a 2-methylbenzyl group).

The Root Cause of Insolubility: Crucially, the amide nitrogen is non-ionizable at physiological pH. Because the molecule remains strictly neutral across a pH range of 1 to 14, standard solubility techniques like pH adjustment or salt formation are completely ineffective[1]. The compound's insolubility is driven by the high thermodynamic cost of disrupting the hydrogen-bonded network of water to accommodate its lipophilic bulk[2]. Therefore, successful solubilization requires either altering the solvent's dielectric constant or physically encapsulating the hydrophobic domains[3].

Diagnostic Formulation Workflow

SolubilityStrategy Start Compound: N-(2-methylbenzyl)-2-phenoxypropanamide Problem Hydrophobic & Non-ionizable (Poor Aqueous Solubility) Start->Problem Assay Target Assay Type? Problem->Assay InVitro In Vitro / Biochemical Assay->InVitro High solvent tolerance InVivo Cell-Based / In Vivo Assay->InVivo Low toxicity required Cosolvent Co-Solvent System (DMSO + PEG400) InVitro->Cosolvent Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Validate Validate via LC-MS (Post-Centrifugation) Cosolvent->Validate Cyclodextrin->Validate

Decision matrix for solubilizing non-ionizable hydrophobic amides.

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in 100% DMSO at 10 mM, but it instantly crashes out when diluted 1:100 in my HEPES assay buffer. Why does this happen? A: This phenomenon is known as solvent-shift precipitation. DMSO is a polar aprotic solvent that excellently solvates hydrophobic rings by lowering the local dielectric constant[3]. When you spike this stock into an aqueous buffer, the dielectric constant of the medium rapidly increases. The interfacial tension between the water molecules and the hydrophobic solute spikes, driving the compound to rapidly aggregate and precipitate to minimize its exposed surface area[1]. To prevent this, you must step down the polarity gradient using intermediate co-solvents (like PEG 400)[4].

Q: Since pH adjustment won't work, how do I choose between a co-solvent system and cyclodextrins? A: The choice is dictated by your assay's biological tolerance. In vitro biochemical assays can often tolerate up to 5% DMSO and 10% PEG 400. However, for cell-based assays or in vivo pharmacokinetics, high co-solvent concentrations can cause cell toxicity, membrane lysis, or alter gastrointestinal motility[5]. For sensitive biological systems, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred. It forms a reversible inclusion complex, shielding the hydrophobic bulk without disrupting cellular membranes[6].

Q: How does cyclodextrin interact with N-(2-methylbenzyl)-2-phenoxypropanamide? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core[6]. β-cyclodextrins have a cavity size perfectly suited for mono-substituted aromatic rings. Either the 2-methylbenzyl or the phenoxy group will spontaneously enter the hydrophobic cavity to displace high-energy water molecules via hydrophobic-hydrophobic interactions[7]. The hydrophilic exterior of the cyclodextrin then maintains the entire complex in the aqueous solution[6].

Step-by-Step Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . Visual inspection is insufficient for hydrophobic amides, as they often form sub-visual micro-precipitates that confound assay results.

Protocol A: Multi-Component Co-Solvent Formulation (Optimized for In Vitro Assays)

Scientific Rationale: This approach uses a ternary system to gradually reduce the polarity difference between the drug and the aqueous buffer, preventing solvent-shift shock[4].

  • Primary Stock: Dissolve N-(2-methylbenzyl)-2-phenoxypropanamide in 100% DMSO to a concentration of 20 mM. Ensure complete clarity.

  • Vehicle Preparation: In a separate vial, prepare a vehicle mixture of 40% PEG 400 and 50% target aqueous buffer (e.g., PBS or HEPES). Optional: Add 10% Solutol or Tween-80 to further reduce interfacial tension[4].

  • Solvent Shift: Slowly add 1 part of the DMSO stock to 9 parts of the vehicle mixture dropwise while vortexing vigorously. A standard final ratio is 10% DMSO, 40% PEG 400, 50% Aqueous Buffer[8].

  • Self-Validation Step (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC against a standard curve to confirm the target concentration is achieved without sub-visual micro-precipitation[9].

Protocol B: HP-β-CD Inclusion Complexation (Optimized for Cell-Based & In Vivo Assays)

Scientific Rationale: Complexation requires time for the thermodynamic displacement of water inside the cyclodextrin cavity by the drug's aromatic rings[7].

  • Molar Ratio Calculation: Weigh out a 1:2 to 1:5 molar ratio of drug to HP-β-CD. An excess of cyclodextrin drives the equilibrium toward complete complexation[7].

  • Aqueous Phase: Dissolve the HP-β-CD in a minimal volume of purified water or buffer to create a 20% (w/v) solution.

  • Complexation (Kneading/Stirring): Add the solid N-(2-methylbenzyl)-2-phenoxypropanamide directly to the cyclodextrin solution. Stir continuously at room temperature for 48 hours. Do not rush this step; thermodynamic equilibrium takes time.

  • Self-Validation Step (Critical): Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Measure the concentration of the filtrate using UV-Vis or LC-MS to validate the final soluble fraction[9].

Quantitative Data Presentation
Formulation StrategyTypical CompositionMechanism of ActionMax Tolerable Concentration (In Vivo)Primary Application
Ternary Co-Solvent 10% DMSO, 40% PEG 400, 50% BufferLowers dielectric constant of the medium[3]DMSO <10%, PEG 400 <30%[5]Biochemical / Cell-free assays
Cyclodextrin Complex 10-20% w/v HP-β-CD in waterHydrophobic encapsulation of aromatic rings[6]Up to 20% w/vCell-based assays / PK studies
Micellar Surfactant 1-5% Tween-80 or Solutol in BufferReduces interfacial tension via micelle core[1]<5% (can cause hemolysis)Difficult-to-wet suspensions
References
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris. 6[6]

  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates - Benchchem. 8[8]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water - Pharmafocus Asia. 1[1]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. 2[2]

  • Full article: Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles - Taylor & Francis. 7[7]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor - SRCE. 4[4]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review - Scholars Research Library. 9[9]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery - Taylor & Francis. 5[5]

  • Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC. 3[3]

Sources

Minimizing side reactions during 2-phenoxypropanamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenoxypropanamide Synthesis

Introduction: Navigating the Synthesis of 2-Phenoxypropanamide

The synthesis of 2-phenoxypropanamide, a key structural motif in various pharmacologically active compounds, presents unique challenges, primarily centered around controlling stereochemical integrity and minimizing by-product formation. The critical step—amide bond formation between 2-phenoxypropanoic acid and an amine source—is frequently complicated by competing reaction pathways.

This guide serves as a dedicated resource for researchers and drug development professionals. It is structured as a series of troubleshooting questions and in-depth answers, designed to address the most common side reactions encountered during synthesis. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.

FAQ 1: Controlling Stereochemistry & Preventing Racemization

The single chiral center in 2-phenoxypropanamide makes stereocontrol the paramount challenge. The biological activity of chiral molecules is often exclusive to a single enantiomer, while the other may be inactive or even cause undesirable side effects, making the prevention of racemization a regulatory and safety necessity.[1]

Question: What is the primary mechanism that causes racemization during the amide coupling step?

Answer: Racemization primarily occurs after the carboxylic acid group of 2-phenoxypropanoic acid is "activated" by a coupling reagent. This activation, necessary to facilitate the reaction with the amine, significantly increases the acidity of the proton on the adjacent chiral alpha-carbon. If a base is present in the reaction, it can abstract this acidic proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with nearly equal probability, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[1][2][3]

RacemizationMechanism Start (R)-2-Phenoxypropanoic Acid Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated + Coupling Reagent Enolate Planar Achiral Enolate Intermediate Activated->Enolate Base Base (e.g., DIPEA, Et3N) Base->Activated abstracts α-proton Protonation Reprotonation Enolate->Protonation H+ R_Product (R)-Product Protonation->R_Product from original face S_Product (S)-Product (Racemization) Protonation->S_Product from opposite face CarbodiimidePathways Acid R-COOH (2-Phenoxypropanoic Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate + Amide Desired Amide Product Intermediate->Amide + Amine (Fast) N_Acylurea N-Acylurea By-product (Stable, Unreactive) Intermediate->N_Acylurea Intramolecular Rearrangement (Slow) ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster + HOBt (Very Fast) Amine Amine (R'-NH2) HOBt Additive (HOBt) ActiveEster->Amide + Amine

Sources

Purification challenges in N-(2-methylbenzyl)-2-phenoxypropanamide scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and purification of N-(2-methylbenzyl)-2-phenoxypropanamide .

Transitioning this molecule from a milligram-scale discovery route to a multi-kilogram process introduces significant purification bottlenecks. Because large-scale column chromatography is economically and operationally prohibitive, the process must rely on highly optimized extraction and crystallization protocols[1]. However, the flexible ether (phenoxy) and benzyl linkages in this molecule lower its crystalline lattice energy, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Part 1: Purification Workflow & Decision Matrix

Workflow Start Crude N-(2-methylbenzyl)- 2-phenoxypropanamide CheckImp Analyze Impurity Profile (HPLC/NMR) Start->CheckImp IsUrea High Urea/Coupling Byproducts? CheckImp->IsUrea Wash Aqueous Micellar Filtration or Borate Workup IsUrea->Wash Yes Cryst Initiate Crystallization (Cooling/Anti-solvent) IsUrea->Cryst No Wash->Cryst LLPS Liquid-Liquid Phase Separation (Oiling Out)? Cryst->LLPS Seed Temperature Cycling & Heterogeneous Seeding LLPS->Seed Yes Pure Pure Crystalline API Isolated LLPS->Pure No Seed->Pure

Figure 1: Decision matrix for the scale-up purification of N-(2-methylbenzyl)-2-phenoxypropanamide.

Part 2: Troubleshooting Guides & FAQs

Q1: During crystallization, my product forms a biphasic oily layer at the bottom of the reactor instead of solid crystals. How do I fix this? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs in monotectic systems when the supersaturation curve crosses the liquid-liquid coexistence boundary before reaching the solid-liquid solubility curve[2]. As the solution cools, the API separates as a solute-rich oil rather than nucleating as a solid. This oil traps unreacted starting materials and impurities, ruining the purity profile[3]. Solution: You must bypass the monotectic point to force heterogeneous nucleation.

  • Solvent Replacement: Shift from purely non-polar anti-solvents (like n-heptane) to a system that increases the solubility of the oil phase, such as Cyclohexane or an Isopropanol/Water mixture[2].

  • Seeding: Introduce pure seed crystals (1-2% w/w) above the oiling-out temperature but below the saturation temperature[4].

  • Temperature Cycling: Oscillate the reactor temperature (e.g., between 40°C and 20°C). This dissolves the fine, impure crystals and ripens the larger, pure crystals, preventing the formation of stable emulsions[2].

OilingOut Supersat High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS ImpTrap Impurities Trapped in Oil Droplets LLPS->ImpTrap Control Controlled Cooling + Seeding LLPS->Control Troubleshoot Nucleation Heterogeneous Nucleation Control->Nucleation Crystals High-Purity Crystalline Solid Nucleation->Crystals

Figure 2: Mechanistic pathway of oiling out versus controlled heterogeneous nucleation.

Q2: I am seeing persistent urea byproducts (e.g., from DCC or EDC) in my final API. How can I remove them without column chromatography? Causality: Standard carbodiimide coupling reagents generate urea byproducts (like DCU) that are highly lipophilic and tend to co-crystallize with the target amide[5]. Solution:

  • Aqueous Micellar Catalysis: Transition to an aqueous micellar system using surfactants like PS-750-M with EDC (without HOBt). The micellar core acts as a nanoreactor. As N-(2-methylbenzyl)-2-phenoxypropanamide forms, it exceeds the micellar capacity and precipitates directly out of the water, leaving water-soluble byproducts behind. This allows isolation by simple filtration[6].

  • Borate Reagents: Alternatively, use B(OCH2CF3)3 for direct amidation. The borate ester byproducts are easily removed via a simple solid-phase resin workup or basic aqueous wash, completely avoiding chromatography[7].

Q3: How do I prevent epimerization at the C2 chiral center of the phenoxypropanamide during scale-up? Causality: The alpha-proton (C2) adjacent to the carbonyl and the phenoxy group is relatively acidic. Under basic coupling conditions (e.g., excess DIPEA or TEA), base-catalyzed enolization occurs, leading to stereochemical scrambling (racemization/epimerization) of the chiral center[8]. Solution: Maintain strictly stoichiometric amounts of base. If using carbodiimides, the addition of HOAt or HOBt suppresses the formation of the highly reactive and basic O-acylisourea intermediate, favoring the less basic active ester, thereby preserving stereochemical integrity[5]. Alternatively, the B(OCH2CF3)3 method has been shown to proceed with very low levels of racemization without the need for explosive activators[7].

Part 3: Quantitative Data & Solvent Screening

The following table summarizes the scale-up solvent screening data for the crystallization of N-(2-methylbenzyl)-2-phenoxypropanamide, highlighting the critical Liquid-Liquid Phase Separation (LLPS) boundaries.

Solvent SystemRatio (v/v)LLPS Boundary (°C)Nucleation Temp (°C)Yield (%)Purity (HPLC %)Observation
Acetone / Water1:160N/A< 5085.0Stable emulsion formed; severe oiling out[3].
n-Heptane100%60N/A0N/AOiling out upon cooling; no crystals isolated[2].
Cyclohexane100%4540 (with seeds)8299.1Controlled nucleation achieved; high purity[2].
IPA / Water7:3None258898.5Clean crystallization; no LLPS observed.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Oiling-Out Crystallization (Seeding & Cycling)

This protocol is designed to bypass the monotectic point and force heterogeneous nucleation[2],[4].

  • Dissolution: Suspend crude N-(2-methylbenzyl)-2-phenoxypropanamide in Cyclohexane (10 volumes). Heat the reactor to 65°C until a clear, homogenous solution is achieved. Verify complete dissolution visually or via a turbidity probe.

  • Controlled Cooling: Cool the reactor at a slow, controlled rate of 0.5°C/min to 48°C (just above the known LLPS boundary of 45°C).

  • Seeding: Introduce 1.5% w/w of pure N-(2-methylbenzyl)-2-phenoxypropanamide seed crystals. Hold the temperature at 48°C for 60 minutes to allow the seed bed to establish.

  • Temperature Cycling (Ripening): Cool the slurry to 35°C over 2 hours. If any oiling out is detected via the turbidity probe, heat back to 45°C to dissolve the fines/oil, then cool again to 35°C. Repeat this cycle until a uniform crystalline slurry is visually confirmed.

  • Isolation: Cool to 10°C, filter the slurry, and wash the cake with cold Cyclohexane (2 volumes). Dry under vacuum at 40°C.

Protocol B: Chromatography-Free Micellar Amide Coupling

This protocol avoids organic solvents and bypasses crystallization entirely by forcing the product to precipitate directly from the reaction mixture[6],[5].

  • Micelle Preparation: Dissolve the L-proline-based amphiphile PS-750-M (2 wt %) in HPLC-grade water.

  • Reagent Addition: Add 2-phenoxypropanoic acid (1.0 equiv) and 2-methylbenzylamine (1.0 equiv) to the aqueous micellar solution. Stir at room temperature for 10 minutes.

  • Activation: Add EDC (1.2 equiv) and Pyridine (1.2 equiv) in a single portion. Stir vigorously at room temperature. The micellar environment mimics DMF/DMAc, allowing the reaction to proceed rapidly without HOBt.

  • Precipitation & Isolation: As the reaction reaches completion (typically 2-4 hours), the highly lipophilic N-(2-methylbenzyl)-2-phenoxypropanamide will exceed the micellar capacity and precipitate as a solid. Filter the aqueous mixture directly. Wash the solid with water to remove the water-soluble urea byproducts.

Part 5: References

  • How to Fine-Tune Amide Reaction Parameters for Liquid Crystals Patsnap Eureka URL:

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required Organic Chemistry Portal URL:

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required ACS Publications (Organic Letters) URL:

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 PMC URL:

  • How To: Purify by Crystallization University of Rochester URL:

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen ACS Publications (Organic Process Research & Development) URL:

  • Impact of Solid Forms on API Scale-Up ResearchGate URL:

  • Challenges in the scale-up of dihydroisoxazole production Benchchem URL:

Sources

Addressing hygroscopic properties of phenoxypropanamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling phenoxypropanamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these critical compounds. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms behind these challenges, enabling you to anticipate, troubleshoot, and manage moisture-related issues effectively in your experiments.

Introduction: The Challenge of Hygroscopicity

Phenoxypropanamide derivatives are a vital class of intermediates in the synthesis of various active pharmaceutical ingredients (APIs). However, their chemical structures often contain polar functional groups that make them prone to hygroscopicity—the tendency to readily attract and retain water molecules from the surrounding environment.[1]

Uncontrolled moisture uptake is not a trivial inconvenience; it can significantly impact the physicochemical properties of an intermediate, leading to a cascade of problems including chemical degradation, changes in solid-state form, and poor handling characteristics like clumping and reduced flowability.[2][3][4][5] Understanding and controlling hygroscopicity is therefore a critical aspect of ensuring the quality, stability, and processability of these intermediates throughout the drug development lifecycle.[4][5]

Part 1: Foundational Understanding - Frequently Asked Questions (FAQs)

Q1: What makes phenoxypropanamide intermediates susceptible to moisture uptake?

The affinity for water is rooted in the molecular structure. Phenoxypropanamide intermediates typically possess polar functional groups such as amides, hydroxyls, and ethers. These groups can readily form hydrogen bonds with water molecules present in the atmosphere. The strength of this interaction and the overall hygroscopic nature also depend on the solid-state properties of the material; amorphous forms are generally more hygroscopic than their crystalline counterparts due to a less ordered molecular arrangement and higher free energy.[6][7]

Q2: What are the direct consequences of uncontrolled moisture absorption?

Moisture can trigger a range of undesirable physical and chemical changes:

  • Physical Changes : Initial water sorption can lead to caking and clumping, which severely impacts powder flowability and makes handling difficult during weighing, blending, and formulation.[3][8] In extreme cases, the intermediate may deliquesce, or dissolve in the absorbed water, turning into a sticky syrup.

  • Chemical Degradation : Water can act as a reactant, leading to hydrolysis of labile functional groups (like the amide bond), which creates impurities and reduces the yield and purity of the final API.[1][9]

  • Solid-State Transformations : Absorbed water can induce a change in the crystal lattice, potentially converting an anhydrous form to a less stable or less soluble hydrate.[10] It can also cause an amorphous solid to crystallize, which can alter critical properties like solubility and dissolution rate.[7]

  • Impact on Formulation & Stability : The presence of excess moisture can compromise the stability of the final drug product, affecting its shelf-life and therapeutic efficacy.[11][12]

Q3: How is the degree of hygroscopicity formally classified?

Hygroscopicity is typically classified based on the percentage of weight gain observed after storing a material at a specific relative humidity (RH) and temperature for a set period (e.g., 24 hours at 25°C / 80% RH). While different pharmacopeias have slight variations, a common classification is summarized below.

Hygroscopicity ClassWeight Increase (% w/w)Description
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Small amount of moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%Substantial moisture uptake.
Deliquescent Sufficient water is absorbed to form a liquid.

This classification provides a framework for risk assessment and determining the necessary handling and storage controls.[2][4]

Q4: What is the difference between "water content" and "water activity" (a_w)?

This is a critical distinction.

  • Water Content (or moisture content) measures the total amount of water present in a sample, typically expressed as a percentage of the total weight.[13]

  • Water Activity (a_w) measures the energy status of the water in a system. It represents the "free" or "available" water that is not tightly bound to the material's molecules.[9][14] This free water is what is available to participate in chemical reactions (like hydrolysis) or support microbial growth.[8][9][14]

Therefore, a material can have a relatively high water content but low water activity if the water is strongly bound within the crystal structure. Water activity is often a better predictor of a product's chemical and physical stability than total water content.[8][11][12]

Part 2: Troubleshooting Guides

This section addresses common problems encountered during experiments in a practical question-and-answer format.

Problem: My intermediate has become a sticky, clumpy solid overnight. What happened and how can I salvage the material?

A: Cause & Analysis

This phenomenon is a classic sign of excessive moisture absorption, leading to caking or even deliquescence. It occurs when the material absorbs enough atmospheric moisture to first form bridges between particles (caking) and potentially dissolve into a saturated solution.[8] This is often exacerbated if the material is in an amorphous or metastable crystalline state, which is more prone to water uptake.[6]

Workflow: Troubleshooting Caking and Deliquescence

Caption: Decision tree for salvaging a hygroscopic intermediate.

A: Detailed Protocol - Vacuum Oven Drying

Vacuum drying is a gentle and effective method for removing absorbed moisture at a lower temperature than ambient pressure, which reduces the risk of thermal degradation.[3][15][16]

  • Preparation : Place the caked intermediate in a shallow, wide glass dish (e.g., a crystallization dish) to maximize the surface area. If the material is very clumpy, gently break up larger aggregates.

  • Loading : Place the dish inside a vacuum oven.

  • Vacuum Application : Close the oven door and begin to slowly apply vacuum. A gradual reduction in pressure helps prevent the fine powder from being aspirated into the vacuum line. Aim for a pressure between 25-100 mm Hg.[16]

  • Heating : Once the target vacuum is reached, begin heating the oven. For many organic intermediates, a temperature of 40-50°C is a safe starting point. Causality: The reduced pressure lowers the boiling point of water, allowing it to evaporate efficiently at a temperature that won't decompose the compound.

  • Drying Time : Dry for a minimum of 12-24 hours. The exact time will depend on the amount of material, the initial water content, and the compound's properties.

  • Cooling & Release : Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Slowly vent the oven with a dry, inert gas like nitrogen to prevent the now-dry, "thirsty" material from rapidly re-absorbing atmospheric moisture.

  • Verification & Storage : Immediately transfer the dried powder to a tared, airtight container containing a desiccant. Perform a water content analysis (see next section) to confirm that the material meets specifications.

Drying TechniquePrincipleBest ForConsiderations
Vacuum Oven Reduced pressure lowers water's boiling point.[15][16]General purpose, good for thermally sensitive materials.Can be slow; requires careful venting with dry gas.
Freeze-Drying (Lyophilization) Water is removed by sublimation from a frozen state under deep vacuum.[15]Extremely heat-sensitive or amorphous materials; preserves structure.Material must first be dissolved and frozen; more complex setup.
Microwave-Assisted Drying Microwaves directly heat water molecules, causing rapid evaporation.[17]Rapid drying of robust materials.Risk of localized overheating or degradation if not carefully controlled.
Problem: How can I accurately measure the water content of my intermediate to ensure quality?

A: Cause & Analysis

Accurate water content determination is essential for quality control, process validation, and stability testing. Choosing the right method depends on the nature of the water (bound vs. free), the expected concentration, and the properties of the intermediate itself.

A: Detailed Protocol - Karl Fischer (KF) Titration

KF titration is considered the gold standard for water determination as it is specific to water and highly accurate.[13][18][19] The method is based on a stoichiometric reaction between iodine and water.

  • System Preparation : Ensure the KF titrator vessel and solvent are dry. Run a pre-titration to neutralize any ambient moisture in the cell.

  • Sample Preparation : In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the intermediate. The sample must be soluble in the KF solvent.[18] If not, a KF oven may be required to evaporate the water, which is then carried into the cell by a dry gas stream.[18]

  • Titration : Quickly add the weighed sample to the titration cell. The instrument will automatically titrate with the KF reagent until all the water has reacted, detected by an electrochemical endpoint.

  • Calculation : The instrument's software calculates the water content based on the amount of titrant consumed and the sample weight.

  • Validation : Run a water standard to verify the accuracy and calibration of the instrument and reagent.

Analytical MethodPrincipleSensitivityKey Advantages & Disadvantages
Karl Fischer Titration Chemical reaction specific to water.[13][18]High (ppm levels)Pro : Gold standard, specific to water.[18] Con : Requires soluble sample or special oven; reagents are hazardous.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.[13][16]ModeratePro : Provides information on when water is lost (bound vs. free).[16] Con : Not specific to water (measures any volatile); can cause decomposition.[13]
Loss on Drying (LOD) Gravimetric measurement of weight loss after drying.[13]LowPro : Simple, inexpensive. Con : Not specific to water; time-consuming; less precise than TGA.
Dynamic Vapor Sorption (DVS) Measures mass change as a sample is exposed to varying RH.[20]N/A (Characterization tool)Pro : Provides a full hygroscopicity profile. Con : Specialized equipment; not for routine QC water content.
Problem: My intermediate powder has very poor flow, which is causing problems for our automated weighing and blending systems. How can this be addressed?

A: Cause & Analysis

Poor powder flow is a direct physical consequence of hygroscopicity.[3] Absorbed moisture forms liquid bridges between particles, increasing inter-particle cohesion and friction. This leads to high angles of repose, arching in hoppers, and inconsistent flow, which disrupts downstream processes like tableting and capsule filling.[3][21]

Workflow: Improving Powder Flowability

Caption: Workflow for addressing poor powder flow of hygroscopic materials.

A: Solutions and Protocols

  • Ensure Dryness : The first and most critical step is to ensure the material is thoroughly dry using the methods described previously. Handling and processing must be done in a humidity-controlled environment.[2]

  • Co-processing with Excipients : This is a common formulation strategy to mitigate hygroscopicity-related flow issues.[22][23]

    • Mechanism : Specific excipients are blended with the hygroscopic intermediate. These excipients can act in several ways: some are hydrophobic and repel moisture, while others (glidants) reduce inter-particle friction, improving flow even if some moisture is present.[22]

    • Example Protocol (Lab Scale) :

      • Accurately weigh the dried phenoxypropanamide intermediate.

      • In a separate container, weigh the selected excipient. A common starting point for a glidant like fumed silica (e.g., Aerosil® 200) is 0.2-0.5% w/w.

      • Combine the powders in a V-blender or by using geometric dilution in a mortar and pestle for small quantities.

      • Blend for a defined period (e.g., 15 minutes) to ensure uniform distribution.

      • Re-evaluate flow properties using standard methods like measuring the angle of repose or using a powder rheometer.

Part 3: Advanced Strategies & Prevention

Q: Can changing the solid form of the intermediate reduce its hygroscopicity?

A: Absolutely. This is a key strategy in pharmaceutical development known as crystal engineering. The ability of a compound to exist in different crystal structures is called polymorphism.[20][24][25][26]

  • Polymorphs : Different polymorphs of the same compound can have vastly different physicochemical properties, including hygroscopicity.[10][24] A more thermodynamically stable crystalline form with a tightly packed lattice will generally have fewer sites available to interact with water and will be less hygroscopic than a metastable or amorphous form.[6][24] Screening for and selecting the most stable, least hygroscopic polymorph is a crucial step in development.[24]

  • Salts and Co-crystals : If the intermediate has ionizable groups, forming a different salt can alter hygroscopicity. Similarly, forming a co-crystal—a multi-component crystal held together by non-ionic interactions—can create a new solid form with improved physical properties, including reduced moisture sensitivity.[22][27]

Q: What are the best practices for long-term storage and handling?

A: A multi-layered approach is essential for preventing moisture-related issues.

  • Primary Packaging : Use containers with a high moisture barrier. Amber glass bottles with tight-fitting caps are good for lab scale. For larger quantities, use foil-laminated, heat-sealed bags.[22]

  • Secondary Packaging : Place the primary container inside a second, sealed bag or drum.

  • Use of Desiccants : Always include a desiccant, such as silica gel or molecular sieves, inside the secondary packaging to absorb any moisture that permeates the container.[1]

  • Controlled Environment : Store the packaged material in a dedicated, climate-controlled area, ideally with a relative humidity below 40%.[2][4]

  • Handling Protocol : When sampling or dispensing the material, do so in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). Minimize the time the container is open to the atmosphere and reseal it promptly and securely.

Q: How can hygroscopicity be managed in the final drug product formulation?

A: Even if the intermediate is hygroscopic, formulation science offers several strategies to protect the final product:

  • Film Coating : Applying a polymer film coat to a tablet acts as a physical barrier, slowing the ingress of environmental moisture to the hygroscopic core.[22][28] Combinations of water-soluble and water-insoluble polymers can be used to balance moisture protection with the desired drug release profile.[22]

  • Encapsulation : Enclosing the active ingredient within a protective matrix of wall material (e.g., polysaccharides) can shield it from humidity.[22][23]

  • Formulating with Excipients : As discussed for improving flow, incorporating hydrophobic or water-scavenging excipients into the formulation can preferentially absorb or repel moisture, protecting the API.[22][29]

By understanding the principles of hygroscopicity and implementing these troubleshooting and preventative strategies, you can maintain the quality and integrity of your phenoxypropanamide intermediates, ensuring the success and reproducibility of your research and development efforts.

References
  • Water Activity: A Key Factor in Food Preservation - Food Safety Institute. (2025, May 17). Vertex AI Search.
  • Al-kassas, R., Al-kassas, R., Al-Gohary, O., & Al-Gohary, O. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 859. [Link]

  • Water activity for food safety and quality - AquaLab. (n.d.). AquaLab.
  • Co-processing with excipients to reduce hygroscopicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. (n.d.). Wiley-VCH.
  • Understanding Water Activity: The Key to Product Quality. (2024, May 29). Infitek.
  • The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products. (n.d.). Pharmaceutical Online. Retrieved from [Link]

  • Water activity and its impact on food stability. (2026, March 4). Fiveable. Retrieved from [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Symbiosis Online Publishing. Retrieved from [Link]

  • Drying Powders Using Microwave Technology During Mixing. (2023, June 14). BulkInside. Retrieved from [Link]

  • Powder Drying Equipment. (n.d.). Making.com. Retrieved from [Link]

  • Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. Retrieved from [Link]

  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho. Retrieved from [Link]

  • DETERMINATION OF MOISTURE AND TOTAL SOLIDS. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]

  • US2018797A - Method for drying hygroscopic material and the product thereof. (n.d.). Google Patents.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Retrieved from [Link]

  • Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). PubMed. Retrieved from [Link]

  • Moisture and Water Content Analysis in Food. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. Retrieved from [Link]

  • Film coating techniques to reduce hygroscopicity. (n.d.). ResearchGate. Retrieved from [Link]

  • A review: Water and methods employed for moisture determination in food. (n.d.). Journal of Agroalimentary Processes and Technologies. Retrieved from [Link]

  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Hanna Instruments. Retrieved from [Link]

  • Food Moisture Testing Meaning and Method. (2025, March 5). Scitek Global. Retrieved from [Link]

  • Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. (2019, October 4). RSC Publishing. Retrieved from [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • Critical comparison of pharmacopeial content in relation to solid-state characterization methods. (n.d.). SciELO. Retrieved from [Link]

  • Solid State Characterization of Pharmaceutical Drug Substances. (2024, October 4). YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. (2024, May 30). JOCPR. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Purity Assessment of Synthesized N-(2-methylbenzyl)-2-phenoxypropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the accurate purity assessment of synthesized intermediates and active pharmaceutical ingredients (APIs) is paramount. N-(2-methylbenzyl)-2-phenoxypropanamide is a structurally intriguing propanamide derivative, typically synthesized via the amidation of 2-phenoxypropanoic acid and 2-methylbenzylamine using coupling reagents (e.g., EDC/HOBt).

This guide provides an authoritative, objective comparison of three foundational analytical techniques—HPLC-UV, LC-MS, and qNMR—for determining the purity of this synthesized amide. By bridging mechanistic causality with self-validating protocols, this guide equips researchers with the framework necessary to meet stringent international regulatory standards[1].

Mechanistic Context: Synthesis and Impurity Profiling

Before selecting an analytical method, one must understand the chemical ecosystem of the crude product. The synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide generates a specific impurity profile:

  • Unreacted Starting Materials: 2-phenoxypropanoic acid (acidic, pKa ~3.1) and 2-methylbenzylamine (basic, pKa ~9.0).

  • Coupling By-products: Urea derivatives (e.g., EDC-urea) and racemization suppressants (e.g., HOBt).

  • Residual Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or water.

To capture this diverse array of impurities, an orthogonal analytical strategy is required.

PurityAssessment Synth N-(2-methylbenzyl)-2-phenoxypropanamide (Crude Synthesized Batch) HPLC HPLC-UV Relative Purity & Resolution (Detects Chromophores) Synth->HPLC Aliquot 1 LCMS LC-MS Impurity Identification (Mass Profiling) Synth->LCMS Aliquot 2 qNMR qNMR Absolute Mass Balance (No Reference Std Needed) Synth->qNMR Aliquot 3 Validation ICH Q2(R2) Validation (Accuracy, Precision, Robustness) HPLC->Validation LCMS->Validation qNMR->Validation

Workflow of orthogonal purity assessment techniques and ICH Q2(R2) validation.

Method 1: HPLC-UV (Relative Purity & Resolution)

High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the industry standard for routine batch release. However, it relies on the assumption that all components have a similar UV response factor, which is rarely true[2].

Causality of Experimental Choices

To resolve the neutral amide from the acidic and basic starting materials, pH control is critical. Using 0.1% Trifluoroacetic acid (TFA) in the mobile phase suppresses the ionization of 2-phenoxypropanoic acid, preventing peak tailing and ensuring predictable retention on a hydrophobic C18 stationary phase.

Self-Validating Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Sample Preparation: Dissolve the synthesized amide in a 50:50 Water:Acetonitrile diluent to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C. Run a linear gradient from 10% B to 90% B over 15 minutes. Monitor at 220 nm and 254 nm.

  • System Suitability Testing (SST): Per ICH Q2(R2) guidelines, inject a standard solution six times to verify that the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, ensuring instrumental precision before sample analysis[3].

Method 2: LC-MS (Impurity Identification)

While HPLC-UV quantifies knowns, LC-MS identifies unknowns. It is indispensable for detecting coupling by-products that may co-elute with the main peak.

Causality of Experimental Choices

TFA, used in HPLC-UV, causes severe ion suppression in mass spectrometry. Therefore, the protocol must be adapted by substituting TFA with 0.1% Formic Acid (FA). Formic acid provides the necessary protons for positive Electrospray Ionization (ESI+) while remaining volatile enough to prevent MS source fouling.

Self-Validating Protocol
  • Mobile Phase Adjustment: Replace TFA with 0.1% FA in both aqueous and organic mobile phases.

  • MS Parameter Optimization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Scan a mass range of m/z 100 to 1000.

  • Data Extraction: Extract the Extracted Ion Chromatogram (EIC) for the protonated amide[M+H]+ at m/z 270.15. Compare the Total Ion Chromatogram (TIC) against the UV trace to identify impurities lacking chromophores.

Method 3: Quantitative NMR (Absolute Mass Balance)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a gold standard for absolute purity determination. Unlike chromatography, qNMR is a primary ratio method; the signal area is directly proportional to the number of nuclei, allowing for absolute quantification without requiring a reference standard of the analyte itself[4].

Causality of Experimental Choices

The accuracy of qNMR hinges on two factors: the selection of an Internal Standard (IS) that does not overlap with the analyte, and a relaxation delay (D1) long enough to allow all protons to return to thermal equilibrium between scans[5]. For N-(2-methylbenzyl)-2-phenoxypropanamide, Maleic acid (singlet at ~6.26 ppm) is an ideal IS because it sits perfectly in the empty spectral window between the analyte's aliphatic signals (1.5 - 4.7 ppm) and aromatic signals (6.8 - 7.3 ppm).

qNMR_Workflow Sample Analyte + Internal Standard (IS) Accurate Co-weighing NMR 1H NMR Acquisition (Relaxation Delay D1 > 5*T1) Sample->NMR Dissolve in DMSO-d6 Integration Signal Integration (Non-overlapping peaks) NMR->Integration Phase & Baseline Correction Calculation Absolute Purity Calculation Px = (Ix/Istd)*(Nstd/Nx)*(Mwx/Mwstd)*(Wstd/Wx)*Pstd Integration->Calculation Extract Area Ratios

Step-by-step quantitative NMR (qNMR) workflow for determining absolute purity.

Self-Validating Protocol
  • Precision Weighing: Using a 6-place microbalance, accurately weigh ~10.0 mg of the synthesized amide and ~5.0 mg of certified Maleic acid (IS). Gravimetric error is the largest source of uncertainty in qNMR; strict environmental controls are mandatory.

  • Solvation: Dissolve the mixture entirely in 600 µL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • NMR Acquisition: Acquire the 1H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to ≥ 30 seconds (at least 5 times the longest longitudinal relaxation time, T1) to ensure quantitative signal recovery[5].

  • Integration & Calculation: Integrate the propionyl methyl doublet of the analyte (~1.5 ppm, 3H) and the olefinic singlet of Maleic acid (~6.26 ppm, 2H). Calculate absolute purity using the standard qNMR mass balance equation.

Comparative Data Presentation

To objectively select the appropriate method for your specific phase of development, consult the performance matrix below.

ParameterHPLC-UVLC-MSqNMR
Primary Output Relative Purity (Area %)Impurity Mass/Identity (m/z)Absolute Purity (Mass %)
Reference Standard Required for exact quantificationRequired for exact quantificationNot required for the analyte[2]
Specificity High (Chromatographic resolution)Very High (Mass resolution)High (Spectral resolution)
LOD / LOQ ~0.05% / 0.1%~0.01% / 0.05%~0.5% / 1.0%
Analysis Time 15–30 mins per run15–30 mins per run5–10 mins per run (after prep)
Key Limitation Blind to non-UV absorbing impuritiesSubject to ion suppressionLower sensitivity for trace impurities
Best Use Case Routine QC & Batch ReleaseDegradation & By-product ProfilingReference Material Qualification

Conclusion & Recommendations

No single analytical technique provides a complete picture of chemical integrity. For the purity assessment of synthesized N-(2-methylbenzyl)-2-phenoxypropanamide, an orthogonal approach is non-negotiable.

Researchers should utilize qNMR to establish the absolute purity of their primary reference batch, as it captures non-chromophoric impurities (like residual water and solvents) that chromatography misses[4]. Once the reference standard is qualified, HPLC-UV should be deployed for rapid, high-throughput routine batch monitoring, validated strictly against ICH Q2(R2) criteria[1]. Finally, LC-MS remains the ultimate diagnostic tool for investigating failed batches and identifying rogue coupling by-products.

References

  • ICH Q2 (R2) Validation of Analytical Procedures , MasterControl. [Link]

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation (ICH). [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy , ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective , PubMed Central (PMC).[Link]

Sources

Structural and Functional Comparison: N-(2-methylbenzyl)-2-phenoxypropanamide vs. Phenoxyacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the transition from a basic chemical fragment to a highly functionalized lead compound requires a rigorous understanding of structure-activity relationships (SAR). The phenoxyacetamide scaffold is a recognized "privileged structure" in medicinal chemistry and agrochemicals, serving as the foundational pharmacophore for everything from Wnt-signaling inhibitors to novel herbicides [1, 2].

However, raw fragments rarely possess the potency or pharmacokinetic profile required for clinical or commercial success. This guide provides an in-depth technical comparison between the baseline fragment, phenoxyacetamide , and a highly optimized, sterically complex derivative: N-(2-methylbenzyl)-2-phenoxypropanamide . By analyzing their structural differences, we can understand the causality behind their divergent experimental performances and establish robust protocols for their evaluation.

Structural Rationale & Physicochemical Profiling

The leap from a simple acetamide to a substituted propanamide fundamentally alters the molecule's interaction with biological targets and lipid membranes.

  • Phenoxyacetamide (The Baseline Alternative): A small, planar, and polar fragment. It provides a primary hydrogen bond donor (HBD) via the terminal amine (-NH2) and hydrogen bond acceptors (HBA) via the ether oxygen and carbonyl group. Its low molecular weight makes it an ideal starting point for fragment-based drug discovery (FBDD), but it typically exhibits weak, micromolar target affinity due to a lack of hydrophobic anchoring.

  • N-(2-methylbenzyl)-2-phenoxypropanamide (The Optimized Candidate):

    • Alpha-Methylation (Propanamide core): The addition of a methyl group at the alpha-carbon introduces a chiral center . This is a critical modification; it restricts the conformational flexibility of the phenoxy group and allows researchers to probe enantioselective binding pockets (where the R or S enantiomer may exhibit vastly different activities).

    • N-Benzylation with Ortho-Methyl Substitution: Replacing the primary amine with a bulky 2-methylbenzyl group drastically increases lipophilicity. The aromatic ring enables π−π stacking within hydrophobic target pockets. Furthermore, the ortho-methyl group on the benzyl ring creates steric hindrance, restricting rotation around the N-benzyl bond and locking the molecule into a preferred, low-energy conformation that minimizes entropic penalty upon target binding.

Table 1: Comparative Physicochemical Properties

Note: Values for the complex derivative are calculated estimates based on standard cheminformatics models.

PropertyPhenoxyacetamideN-(2-methylbenzyl)-2-phenoxypropanamideCausality / Impact on Performance
Molecular Weight ( g/mol ) 151.16283.37Increased size allows for deeper pocket occupation but reduces aqueous solubility.
cLogP (Lipophilicity) ~1.2~3.8Higher LogP drives passive membrane permeability but increases risk of metabolic clearance.
Topological Polar Surface Area 52.3 Ų38.3 ŲReduced TPSA in the derivative enhances blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 2 / 21 / 2Loss of one HBD reduces desolvation energy, favoring lipophilic target binding.
Stereocenters 0 (Achiral)1 (Chiral)Enables stereospecific target engagement; requires enantiomeric resolution during synthesis.

Mechanistic Implications in Target Binding

Why make these specific modifications? In targets such as the carboxylesterase NOTUM (implicated in Alzheimer's disease via Wnt signaling suppression), the basic phenoxyacetamide core binds loosely in the palmitoleate pocket [1].

By introducing the bulky N-(2-methylbenzyl) group, the molecule can exploit deeper hydrophobic sub-pockets, potentially improving the IC50​ from the micromolar to the nanomolar range. However, this increase in lipophilicity introduces a known liability: N-aryl and N-benzyl phenoxyacetamides are frequently susceptible to rapid, NADPH-independent metabolism by hepatic amidases and esterases [1]. Therefore, optimizing for affinity must be carefully balanced against metabolic stability.

SAR_Logic A Phenoxyacetamide (Base Scaffold) B + Alpha-Methylation (Propanamide) A->B C + N-(2-methylbenzyl) Substitution A->C D Chiral Center Stereospecific Binding B->D E Increased Lipophilicity & Steric Hindrance C->E F Enhanced Target Affinity Altered Metabolism D->F E->F

Caption: Logical relationship of structural modifications and their pharmacological outcomes.

Experimental Workflows for Comparative Evaluation

To objectively validate the performance differences between these two molecules, researchers must employ robust, self-validating experimental systems. Below are the standard protocols for synthesizing the complex derivative and evaluating the metabolic liabilities of both compounds.

Protocol 1: Synthesis and Enantiomeric Resolution of the Derivative

Because N-(2-methylbenzyl)-2-phenoxypropanamide possesses a chiral center, standard racemic synthesis must be followed by enantiomeric resolution to evaluate the true biological activity of each stereoisomer.

  • Amide Coupling: Dissolve 2-phenoxypropanoic acid (1.0 eq) and 2-methylbenzylamine (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0°C. Stir for 15 minutes, then allow to warm to room temperature and stir for 12 hours. The HATU reagent ensures high-yielding amide bond formation with minimal epimerization.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Chiral Separation: Purify the racemic mixture using Chiral Supercritical Fluid Chromatography (SFC) utilizing a Chiralpak AD-H column (Isocratic CO2​ /Methanol) to isolate the pure (R) and (S) enantiomers.

Protocol 2: In Vitro Metabolic Stability Assessment (HLM Assay)

Given the known amidase/esterase liability of phenoxyacetamides [1], testing stability in Human Liver Microsomes (HLM) with and without NADPH is critical.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Crucial Control: Run a parallel incubation without NADPH to detect amidase-driven (NADPH-independent) cleavage of the amide bond.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent compound depletion and calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Workflow S1 1. Compound Prep (1 µM in Buffer + HLM) S2 2. Incubation @ 37°C (+/- NADPH Co-factor) S1->S2 S3 3. Time-Point Quenching (Ice-Cold Acetonitrile) S2->S3 S4 4. Centrifugation & Supernatant Extraction S3->S4 S5 5. LC-MS/MS Analysis (Parent Depletion Rate) S4->S5

Caption: Step-by-step workflow for evaluating in vitro metabolic stability via HLM assay.

Quantitative Performance Comparison

Based on the structural differences and historical data of similar scaffolds in target screening (such as NOTUM inhibition or herbicidal assays), the table below outlines the expected comparative performance profile of the two molecules.

Table 2: Comparative Pharmacological Profile (Representative Data)
Assay MetricPhenoxyacetamide (Base)N-(2-methylbenzyl)-2-phenoxypropanamideAnalytical Interpretation
Target Affinity ( IC50​ ) > 30 µM (Weak)< 0.1 µM (Potent)The bulky lipophilic groups successfully anchor the derivative into hydrophobic target sub-pockets.
PAMPA Permeability ( Papp​ ) Low (< 5×10−6 cm/s)High (> 15×10−6 cm/s)The higher LogP and reduced HBD count of the derivative drive excellent passive membrane diffusion.
HLM Half-Life ( t1/2​ ) > 120 min (Stable)< 30 min (Unstable)The derivative is highly susceptible to hepatic amidases and CYPs, requiring further optimization to block metabolic soft spots.
Aqueous Solubility High (> 500 µg/mL)Low (< 20 µg/mL)The lipophilic additions severely limit solubility, potentially requiring formulation with surfactants (e.g., Tween-80) for in vivo dosing.

References

  • Atkinson, B. N., Steadman, D., Zhao, Y., Sipthorp, J., Vecchia, L., Ruza, R. R., ... & Fish, P. V. "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen." MedChemComm, 2019, 10(8), 1361-1369. URL:[Link]

  • Liu, N., et al. "Design, synthesis and herbicidal activity of novel N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide compounds." Chinese Journal of Pesticide Science, 2024, 26(2), 324-336. URL:[Link]

Elemental analysis results for N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and methodology guide for the elemental characterization of N-(2-methylbenzyl)-2-phenoxypropanamide , designed for analytical chemists, drug development professionals, and materials scientists.

Executive Summary & Compound Profiling

In pharmaceutical manufacturing and organic synthesis, verifying the empirical formula of an Active Pharmaceutical Ingredient (API) or intermediate is a critical quality control gateway. For N-(2-methylbenzyl)-2-phenoxypropanamide (Molecular Weight: 269.34 g/mol ; Formula: C₁₇H₁₉NO₂) [6], Organic Elemental Analysis (OEA) provides the definitive quantitative assessment of its carbon, hydrogen, nitrogen, and oxygen (CHNO) mass fractions.

This guide objectively compares the performance of automated dynamic flash combustion (the modern gold standard) against legacy and complementary techniques, detailing the causality behind experimental protocols to ensure high-fidelity data generation [3].

Theoretical Baseline for N-(2-methylbenzyl)-2-phenoxypropanamide:

  • Carbon (C): 75.81%

  • Hydrogen (H): 7.11%

  • Nitrogen (N): 5.20%

  • Oxygen (O): 11.88%

Comparative Evaluation of Analytical Platforms

To accurately determine the elemental makeup of organic amides, laboratories must select the appropriate analytical platform. While CHNS/O analyzers are the primary tool, they are often compared against or supplemented by other techniques depending on the impurity profile [4].

Analytical PlatformPrimary TargetSample Size RequiredPrecision / AccuracyTurnaround TimeBest Use Case for this Compound
Automated CHNO Analyzer (Flash Combustion) Bulk C, H, N, O1 – 5 mg± 0.1% to ± 0.3%< 10 mins / samplePrimary Method: Routine purity verification and empirical formula confirmation [1].
Traditional Dumas / Kjeldahl N only (Kjeldahl)> 50 mg± 0.5%HoursObsolete: Legacy nitrogen quantification; largely replaced by automated combustion.
X-Ray Photoelectron Spectroscopy (XPS) Surface ElementsVariableSemi-quantitativeHoursComplementary: Identifying surface-level catalyst contamination if CHNO fails [4].
ICP-OES / ICP-MS Trace Metals10 – 100 mgParts per billion (ppb)Minutes to HoursComplementary: Detecting inorganic salts or heavy metal catalyst residues [4].

Analytical Verdict: For the routine characterization of N-(2-methylbenzyl)-2-phenoxypropanamide, Automated Flash Combustion is the superior choice due to its micro-sampling requirements, rapid turnaround, and high precision. If the experimental CHNO mass percentages deviate by more than ±0.4% from the theoretical baseline, complementary techniques like ICP-MS should be deployed to identify inorganic impurities that combustion cannot quantify.

Causality-Driven Experimental Protocol: CHNO Analysis

The following protocol outlines a self-validating system for CHNO determination using a modern elemental analyzer (e.g., Elementar vario EL cube or Thermo Fisher FlashSmart) [2]. Every step is designed to eliminate systemic errors.

Phase 1: Ultra-Micro Weighing & Encapsulation

Causality: Elemental analysis calculates mass percentages based entirely on the initial sample weight. Because the sample size is extremely small, any weighing error exponentially skews the final percentage [5].

  • Calibration: Calibrate a microbalance (e.g., Mettler Toledo XPR) capable of reading to 0.001 mg (1 µg).

  • Encapsulation: Weigh exactly 1.500 to 2.000 mg of N-(2-methylbenzyl)-2-phenoxypropanamide into a high-purity tin (Sn) capsule for CHN analysis, or a silver (Ag) capsule for Oxygen analysis.

  • Sealing: Crimp the capsule tightly to exclude atmospheric air. Why Tin? During combustion, tin undergoes an exothermic oxidation reaction, temporarily spiking the local temperature to ~1800°C, ensuring complete vaporization of the organic matrix [3].

Phase 2: System Validation (The Self-Validating Loop)

Causality: To ensure the system is free of atmospheric leaks or residual gases from previous runs, a baseline must be established.

  • Blank Runs: Run 3 empty, sealed tin capsules. The system must register negligible peaks for C, H, and N.

  • Standardization: Run a known standard (e.g., Sulfanilamide or BBOT) 3 times. The instrument's software calibrates the Thermal Conductivity Detector (TCD) response factors (K-factors) based on these knowns.

Phase 3: Dynamic Flash Combustion & Reduction
  • Combustion: Drop the sample into the quartz combustion tube (1000°C) under a pulse of pure O₂. The amide combusts into CO₂, H₂O, NOₓ, and N₂ [2].

  • Reduction: The carrier gas (Helium) sweeps the gas mixture through a reduction reactor containing elemental copper at 600°C. Why? Copper acts as a reducing agent, stripping oxygen from NOₓ species to yield pure N₂ gas, ensuring nitrogen is quantified accurately as a single species.

Phase 4: Separation and Detection
  • Separation: The gas mixture (N₂, CO₂, H₂O) passes through a specialized Gas Chromatography (GC) column or temperature-programmed desorption trap, separating the gases by retention time.

  • Quantification: A Thermal Conductivity Detector (TCD) measures the thermal conductivity of the eluting gases against the Helium reference flow, generating a chromatogram where peak area is strictly proportional to elemental mass.

Experimental Data Presentation

Below is a comparative dataset illustrating how automated CHNO analysis differentiates between a high-purity batch of N-(2-methylbenzyl)-2-phenoxypropanamide and a batch compromised by incomplete drying (solvent retention) or synthesis failure.

ElementTheoretical Mass %Batch A (High Purity)Batch B (Impure - Solvent Retained)Delta (Batch A vs Theoretical)
Carbon (C) 75.81%75.78%72.14%-0.03% (Pass)
Hydrogen (H) 7.11%7.14%7.89%+0.03% (Pass)
Nitrogen (N) 5.20%5.18%4.85%-0.02% (Pass)
Oxygen (O) 11.88%11.90%15.12%+0.02% (Pass)

Data Interpretation: Batch A falls well within the universally accepted ±0.4% tolerance limit for organic compounds, confirming structural integrity. Batch B exhibits depressed Carbon and Nitrogen, with elevated Hydrogen and Oxygen, strongly indicating the retention of water (H₂O) or an oxygen-rich solvent (e.g., ethanol or ethyl acetate) from the crystallization phase.

Mechanistic Workflow Visualization

The following diagram maps the logical gas flow and state changes during the dynamic flash combustion process.

G N1 Sample Weighing (Tin Capsule) N2 Flash Combustion (O2 Pulse, 1000°C) N1->N2 Drop N3 Reduction Reactor (Cu Matrix, 600°C) N2->N3 CO2, H2O, NOx N4 GC Separation (Purge & Trap) N3->N4 CO2, H2O, N2 N5 TCD Detection (Quantification) N4->N5 Elution

Workflow of dynamic flash combustion for CHNO elemental analysis.

References

  • Elementar. "Elemental analysis: operation & applications." Elementar.com. Available at: [Link]

  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Aurigaresearch.com. Available at:[Link]

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Velp.com. Available at:[Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" Azom.com. Available at:[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mt.com. Available at:[Link]

A Comparative Guide to the Crystal Structure Determination of N-(2-methylbenzyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties. For a pharmaceutical candidate like N-(2-methylbenzyl)-2-phenoxypropanamide, this information is critical for everything from formulation and stability to bioavailability and patent protection.[1] This guide provides an in-depth comparison of the primary and alternative methods for determining the crystal structure of this small organic molecule, grounded in established experimental protocols and a real-world case study.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the atomic-level structure of crystalline materials.[2] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Hypothetical Experimental Protocol for N-(2-methylbenzyl)-2-phenoxypropanamide

The first and often most challenging step is to obtain high-quality single crystals.[1]

Synthesis: N-(2-methylbenzyl)-2-phenoxypropanamide can be synthesized via a standard amidation reaction between 2-phenoxypropanoyl chloride and 2-methylbenzylamine.

Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and hexane) to identify a suitable solvent or solvent system for crystallization.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days. The gradual increase in concentration will promote the formation of well-ordered crystals.

  • Vapor Diffusion: In a sealed container, place a concentrated solution of the compound in a small vial. In the larger volume of the container, place a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis SCXRD Analysis Synthesis Synthesis of N-(2-methylbenzyl)-2- phenoxypropanamide Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation (e.g., PLATON) Refinement->Validation

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The phase problem is solved using software like SHELXT to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data using a program such as SHELXL.[3][4]

Hypothetical Crystallographic Data for N-(2-methylbenzyl)-2-phenoxypropanamide
ParameterHypothetical Value
Chemical FormulaC₁₇H₁₉NO₂
Formula Weight269.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)17.543(6)
β (°)98.76(1)
Volume (ų)1484.5(8)
Z4
Calculated Density (g/cm³)1.205
R-factor (R₁)0.045
wR₂0.121

A Comparative Look at Alternative and Complementary Techniques

While SCXRD is the gold standard, it is not always feasible to grow suitable single crystals. In such cases, or to gain a more comprehensive understanding of the solid state, other techniques are invaluable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase.

Advantages over SCXRD:

  • Does not require single crystals.

  • Faster and more routine for phase identification and purity analysis.

  • Provides information about the bulk sample rather than a single crystal.[5]

Limitations compared to SCXRD:

  • Provides less detailed structural information due to the one-dimensional nature of the data, which leads to peak overlap.[6]

  • Ab initio structure determination from powder data is more complex and often less precise than from single-crystal data.[7]

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR is a non-destructive technique that provides detailed information about the local chemical environment of atoms in a solid.[8] It is particularly useful for studying materials that are not amenable to single-crystal X-ray diffraction.[9]

Advantages:

  • Does not require crystalline samples; can be used on amorphous materials.

  • Highly sensitive to the local atomic environment and can distinguish between different polymorphs.

  • Can provide information on molecular dynamics in the solid state.[10]

Limitations:

  • Does not directly provide a global 3D structure with precise bond lengths and angles in the same way as diffraction methods.

  • Spectra can be complex and require specialized techniques to obtain high resolution.

Computational Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to predict the most stable crystal structures of a molecule based on its chemical diagram.[11] These methods are becoming increasingly powerful and can be used to predict potential polymorphs and to aid in solving structures from powder diffraction data.[12]

Case Study: The Synergy of SCXRD and ssNMR in the Analysis of Teriflunomide

A study on the pharmaceutical compound teriflunomide demonstrates the power of a multi-technique approach.[12] Researchers used a combination of SCXRD, ssNMR, and CSP to identify and characterize a new room-temperature polymorph.

  • SCXRD provided the precise crystal structure of the new polymorph.

  • Variable-temperature ssNMR revealed a reversible phase transition and confirmed the number of molecules in the asymmetric unit cell (Z').[12]

  • CSP calculations successfully predicted the existence of both the known low-temperature and the newly discovered room-temperature polymorphs.[12]

  • ssNMR data combined with GIPAW calculations (a method for predicting NMR parameters from a crystal structure) was used to validate the SCXRD structure. The excellent agreement between the experimental and calculated NMR chemical shifts provided strong evidence for the correctness of the determined structure.[12]

This case study highlights how ssNMR is not just an alternative to SCXRD, but a powerful complementary technique for validating crystal structures and providing insights into the dynamic behavior of molecules in the solid state.

Comparative Data: Teriflunomide Polymorphs
TechniqueInformation Gained
SCXRD - Precise atomic coordinates, bond lengths, and angles for the new room-temperature polymorph.[12] - Revealed disorder in the orientation of the phenyl ring.[12]
ssNMR - Confirmed a reversible phase transition at -40°C.[12] - Determined the Z' value for both polymorphs.[12] - Provided evidence of dynamic ring flips at higher temperatures.[12]
CSP - Predicted the crystal structures of both polymorphs within the global minimum energy region.[12]
GIPAW Calculations - The calculated NMR chemical shifts from the SCXRD structure showed excellent agreement with the experimental ssNMR data, validating the crystal structure.[12]

Choosing the Right Tool for the Job

The selection of a structural determination method depends on the nature of the sample and the research question.

Decision_Tree start Start: Need Structural Information crystal High-quality single crystals available? start->crystal scxrd SCXRD: Definitive 3D Structure crystal->scxrd Yes powder Polycrystalline powder? crystal->powder No end Comprehensive Structural Understanding scxrd->end pxrd PXRD: Phase ID, Unit Cell powder->pxrd Yes amorphous Amorphous or poorly crystalline? powder->amorphous No csp CSP: Predict & Aid Solution pxrd->csp Combine with pxrd->end ssnmr ssNMR: Local Environment, Dynamics amorphous->ssnmr ssnmr->end csp->pxrd

References

  • Potrzebowski, M. J., et al. (2020). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 20(5), 3344-3356. [Link]

  • Harris, R. K., et al. (2016). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Angewandte Chemie International Edition, 55(42), 13016-13028. [Link]

  • Tedesco, E., Giron, D., & Pfeffer, S. (2002). Crystal structure elucidation and morphology study of pharmaceuticals in development. CrystEngComm, 4, 393-400. [Link]

  • Duer, M. J. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry, 8(9), 101. [Link]

  • Jones, C. G., et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters, 26(33), 6653-6658. [Link]

  • Price, S. L. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Chemical Reviews, 121(15), 9361-9390. [Link]

  • Laurant, I. (2025). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Acta Chimica et Pharmaceutica Indica, 15(2). [Link]

  • Nishiyama, Y. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • Abou-Kassem, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1857. [Link]

  • S, P., & M, S. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2099-2108. [Link]

  • Kumar, A. (2026). Crystal Structures of Medicinal Compounds: Insights into Pharmaceutical Performance. International Journal of Creative Research Thoughts, 14(3). [Link]

  • Hughes, C. E., et al. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design, 22(8), 4946-4957. [Link]

  • Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7196. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Bruker. (n.d.). NMR Spectroscopy for Solids. [Link]

  • Ishii, Y., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 15(12), 1735-1741. [Link]

  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. [Link]

  • Harris, R. K., et al. (2008). Solid-State NMR Analysis of Organic Cocrystals and Complexes. Crystal Growth & Design, 8(12), 4425-4434. [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Wang, L., et al. (2012). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. Journal of Pharmaceutical Sciences, 101(3), 1107-1116. [Link]

  • AZoM. (2016). Ab Initio Structure Determination via Powder X-Ray Diffraction. [Link]

  • David, W. I. F., et al. (2023). Improving the Accuracy of Small-Molecule Crystal Structures Solved from Powder X-Ray Diffraction Data by Using External Sources. Helvetica Chimica Acta, 106(2), e202200148. [Link]

  • CCDC. (2023). Strengths and Limitations of Powder X-ray Diffraction. [Link]

  • Day, G. M., et al. (2025). Exploring organic chemical space for materials discovery using crystal structure prediction-informed evolutionary optimisation. Nature Communications, 16(1), 8353. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • Abou-Kassem, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1857. [Link]

  • Wang, L., et al. (2012). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. Journal of Pharmaceutical Sciences, 101(3), 1107-1116. [Link]

  • Heine, D., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 29(14), 3329. [Link]

  • Morris, A. J., et al. (2026). Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs. ChemRxiv. [Link]

  • Girgsdies, F. (2009). X-ray Powder Diffraction in Catalysis. Fritz Haber Institute. [Link]

  • Schriber, E. A., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. Nature, 601(7893), 360-365. [Link]

Sources

A Comparative Guide to the Reproducibility of N-(2-methylbenzyl)-2-phenoxypropanamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the synthesis of novel molecular entities is a cornerstone of discovery. Among these, N-substituted amides represent a critical class of compounds with diverse biological activities. This guide provides an in-depth technical comparison of two common protocols for the synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide, a molecule of interest for its potential applications in drug development. Our focus is a critical evaluation of the reproducibility of these methods, offering field-proven insights to guide researchers in selecting and optimizing a synthetic route that ensures consistent and reliable outcomes.

The journey from a synthetic design to a tangible, pure compound is often fraught with challenges, with reproducibility being a paramount concern for the scalability and validation of chemical processes.[1] Minor variations in experimental conditions can lead to significant deviations in yield, purity, and even the formation of entirely different products.[2] This guide aims to dissect two prevalent methods for the synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide, providing not just a procedural blueprint, but a causal understanding of the critical parameters that govern their success.

Chemical Overview and Synthetic Strategy

The target molecule, N-(2-methylbenzyl)-2-phenoxypropanamide, is formed through the creation of an amide bond between 2-phenoxypropanoic acid and 2-methylbenzylamine. The amide bond is a ubiquitous functional group in chemistry and biology, and its formation is one of the most frequently performed reactions in medicinal chemistry. The two primary strategies we will explore are:

  • The Acid Chloride Method: A classic and robust method involving the conversion of the carboxylic acid to a more reactive acid chloride intermediate.

  • The Coupling Reagent Method: A modern approach that utilizes coupling agents to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions.[3]

The choice between these methods often involves a trade-off between reactivity, reaction conditions, and the sensitivity of the starting materials to the reagents employed.

Protocol 1: The Acid Chloride Method

This traditional two-step approach first activates the carboxylic acid by converting it to 2-phenoxypropanoyl chloride, which is then reacted with 2-methylbenzylamine.

Step 1: Synthesis of 2-Phenoxypropanoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is a common choice due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-phenoxypropanoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq), either neat or in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene.

  • Reaction: The mixture is typically heated to reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to ensure all excess thionyl chloride is removed as it can react with the amine in the subsequent step. The resulting crude 2-phenoxypropanoyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation

The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with the amine.

Experimental Protocol:

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve 2-methylbenzylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The base is essential to neutralize the HCl generated during the reaction.

  • Addition of Acid Chloride: The crude 2-phenoxypropanoyl chloride, dissolved in a small amount of the same anhydrous solvent, is added dropwise to the amine solution at 0 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Discussion of Reproducibility for Protocol 1:

The acid chloride method is generally considered robust and high-yielding. However, its reproducibility can be influenced by several factors:

  • Moisture Sensitivity: Both thionyl chloride and the resulting acid chloride are highly sensitive to moisture. Any water present will hydrolyze the acid chloride back to the carboxylic acid, reducing the yield. Rigorous use of anhydrous solvents and an inert atmosphere is critical.

  • Purity of Acid Chloride: Incomplete removal of excess thionyl chloride can lead to the formation of undesired side products.

  • Temperature Control: The exothermic nature of the reaction between the acid chloride and the amine requires careful temperature control during the addition to prevent side reactions and degradation of the product.

Protocol 2: The Coupling Reagent Method (EDC/HOBt)

This method avoids the harsh conditions and moisture sensitivity of the acid chloride method by using coupling reagents to activate the carboxylic acid in situ. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used combination that is effective and helps to suppress racemization if chiral centers are present.[3]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing a solution of 2-phenoxypropanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.1-1.2 eq) and EDC hydrochloride (1.1-1.2 eq).

  • Activation: The mixture is stirred at 0 °C for about 30 minutes to allow for the formation of the active HOBt ester.

  • Amine Addition: 2-Methylbenzylamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 eq) are then added to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.

  • Work-up and Purification: The work-up is similar to the acid chloride method. The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with a dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by recrystallization or column chromatography.

Discussion of Reproducibility for Protocol 2:

The EDC/HOBt coupling method is often favored for its milder reaction conditions and broader functional group tolerance. Key factors influencing its reproducibility include:

  • Purity of Reagents and Solvents: While less sensitive to moisture than the acid chloride method, the use of anhydrous solvents is still recommended for optimal results. The quality of the coupling reagents is also important.

  • Stoichiometry: The stoichiometry of the coupling reagents and base can significantly impact the reaction efficiency.

  • Work-up Procedure: The removal of the urea byproduct from the EDC and unreacted HOBt can sometimes be challenging and may require careful extraction or chromatographic purification.

Comparative Analysis

To provide a clear comparison of these two protocols, the following table summarizes the key experimental parameters and expected outcomes.

ParameterProtocol 1: Acid Chloride MethodProtocol 2: Coupling Reagent (EDC/HOBt) Method
Number of Steps TwoOne-pot
Reaction Conditions Harsher (reflux with SOCl₂)Milder (0 °C to room temperature)
Reagent Sensitivity Highly moisture-sensitiveModerately moisture-sensitive
Key Reagents Thionyl Chloride, Base (e.g., Triethylamine)EDC, HOBt, Base (e.g., DIPEA)
Typical Reaction Time 4-20 hours (total)12-24 hours
Expected Yield Generally high (80-95%)Good to high (70-90%)
Purification Recrystallization or Column ChromatographyRecrystallization or Column Chromatography
Reproducibility Factors Strict moisture control, complete removal of excess SOCl₂, temperature control during amidation.Purity of coupling reagents, stoichiometry, efficient removal of byproducts during work-up.

Visualizing the Synthetic Pathways

To further clarify the chemical transformations and experimental workflows, the following diagrams are provided.

Chemical Reaction Pathway

Reaction_Pathway cluster_0 Protocol 1: Acid Chloride Method cluster_1 Protocol 2: Coupling Reagent Method 2-Phenoxypropanoic_Acid_1 2-Phenoxypropanoic Acid 2-Phenoxypropanoyl_Chloride 2-Phenoxypropanoyl Chloride 2-Phenoxypropanoic_Acid_1->2-Phenoxypropanoyl_Chloride + SOCl₂ N-2-methylbenzyl-2-phenoxypropanamide_1 N-(2-methylbenzyl)-2-phenoxypropanamide 2-Phenoxypropanoyl_Chloride->N-2-methylbenzyl-2-phenoxypropanamide_1 + 2-Methylbenzylamine, Base 2-Phenoxypropanoic_Acid_2 2-Phenoxypropanoic Acid Active_Ester Active Ester Intermediate 2-Phenoxypropanoic_Acid_2->Active_Ester + EDC, HOBt N-2-methylbenzyl-2-phenoxypropanamide_2 N-(2-methylbenzyl)-2-phenoxypropanamide Active_Ester->N-2-methylbenzyl-2-phenoxypropanamide_2 + 2-Methylbenzylamine, Base

Caption: General chemical pathways for the two synthesis protocols.

Experimental Workflow for Reproducibility Assessment

Experimental_Workflow Start Synthesize N-(2-methylbenzyl)-2-phenoxypropanamide Protocol_Selection Select Protocol (Acid Chloride or Coupling Reagent) Start->Protocol_Selection Reaction Perform Synthesis Reaction Protocol_Selection->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS, Melting Point) Purification->Characterization Analysis Analyze Yield and Purity Characterization->Analysis Comparison Compare with Benchmark Data Analysis->Comparison Conclusion Assess Reproducibility Comparison->Conclusion

Caption: A generalized workflow for assessing the reproducibility of a synthesis protocol.

Conclusion and Recommendations

Both the acid chloride and the EDC/HOBt coupling methods are viable for the synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide. The choice of protocol will depend on the specific requirements of the researcher and the available laboratory infrastructure.

  • For high-yield and cost-effective synthesis on a larger scale , the acid chloride method may be preferable, provided that stringent anhydrous conditions can be maintained. Its reproducibility is highly dependent on the operator's skill in handling moisture-sensitive reagents.

  • For smaller-scale synthesis, substrates with sensitive functional groups, or when milder conditions are paramount , the EDC/HOBt coupling method offers a more forgiving and often more reproducible alternative, although it may be more expensive and require more careful purification to remove reagent-derived byproducts.

Ultimately, achieving high reproducibility in any chemical synthesis requires a deep understanding of the reaction mechanism, careful control of reaction parameters, and meticulous purification of the final product.[1] We recommend that for any given protocol, a systematic optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) be performed to establish a robust and reproducible procedure tailored to your specific laboratory environment.

References

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?[Link]

  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]

  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]

  • ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylbenzyl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylbenzyl)-2-phenoxypropanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.